Mal-PEG4-VC-PAB-DMEA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N9O13/c1-29(2)37(48-34(52)14-20-59-22-24-61-26-27-62-25-23-60-21-17-44-33(51)13-18-50-35(53)11-12-36(50)54)39(56)47-32(6-5-15-45-40(42)57)38(55)46-31-9-7-30(8-10-31)28-63-41(58)49(4)19-16-43-3/h7-12,29,32,37,43H,5-6,13-28H2,1-4H3,(H,44,51)(H,46,55)(H,47,56)(H,48,52)(H3,42,45,57)/t32-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZJKFNULKGJGO-OCZFFWILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
892.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Mal-PEG4-VC-PAB-DMEA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and application of the antibody-drug conjugate (ADC) linker, Mal-PEG4-VC-PAB-DMEA. This cleavable linker system is instrumental in the targeted delivery of cytotoxic agents to cancer cells, and this document details the methodologies for its conjugation to antibodies, characterization of the resulting ADC, and the mechanism of payload release.
Core Structure and Function of this compound
This compound is a sophisticated, multi-component linker designed for use in the development of ADCs. Each component of its structure plays a critical role in the overall function of the final conjugate, from antibody attachment to the specific release of the cytotoxic payload within the target cell.
The linker is comprised of the following key functional units:
-
Maleimide (Mal): This functional group facilitates the covalent attachment of the linker to the antibody. Specifically, the maleimide group reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This reaction forms a stable thioether bond.
-
Polyethylene Glycol (PEG4): The PEG4 spacer is a hydrophilic chain of four ethylene glycol units. Its inclusion in the linker serves to enhance the solubility and stability of the ADC in circulation. The PEG spacer can also influence the pharmacokinetic properties of the conjugate.
-
Valine-Citrulline (VC): This dipeptide sequence constitutes the cleavable element of the linker. The VC motif is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[]
-
p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached drug molecule in its active form.[2]
-
N,N-dimethylethylenediamine (DMEA): The DMEA moiety is the attachment point for the cytotoxic payload. The specific drug conjugated to this linker will significantly impact the therapeutic efficacy of the ADC.
Below is a table summarizing the physicochemical properties of the this compound linker.
| Property | Value | Reference |
| Molecular Formula | C41H65N9O13 | [3] |
| Molecular Weight | 892.01 g/mol | [3] |
| CAS Number | 1569261-93-3 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development of an ADC utilizing the this compound linker.
Antibody-Drug Conjugation
The conjugation of the this compound linker to a monoclonal antibody (mAb) is a multi-step process that begins with the reduction of the antibody's disulfide bonds to generate free thiol groups for maleimide reaction.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
This compound-payload conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4 with 1 mM DTPA)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or spin filtration, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial amount of the maleimide-linker-payload to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other small molecules.
-
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry are common methods for determining the DAR.
Materials:
-
Purified ADC sample
-
HIC or RP-HPLC system
-
Mass spectrometer (e.g., Q-TOF)
-
Appropriate buffers and mobile phases for the chosen chromatography method
Procedure (General Workflow):
-
Sample Preparation:
-
The purified ADC is diluted to an appropriate concentration in the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the ADC sample onto the HPLC column.
-
For HIC, a decreasing salt gradient is typically used to elute species with different levels of hydrophobicity (related to the number of conjugated drugs).
-
For RP-HPLC, an increasing organic solvent gradient is used.
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Acquire mass spectra of the intact ADC species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
Cathepsin B Cleavage Assay
This assay is performed to confirm the specific cleavage of the Val-Cit linker by its target enzyme, Cathepsin B, leading to the release of the cytotoxic payload.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
LC-MS system for analysis of the released payload
Procedure:
-
Enzyme Activation:
-
Pre-incubate the Cathepsin B enzyme in the assay buffer at 37°C for 15 minutes to ensure its activity.
-
-
Cleavage Reaction:
-
Add the ADC to the activated Cathepsin B solution at a specific concentration (e.g., 10 µM).
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Quench the reaction in the aliquots by adding a protease inhibitor or by rapid freezing.
-
Analyze the samples by LC-MS to quantify the amount of the released payload over time.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of ADCs with similar maleimide-PEG-VC-PAB linkers.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Distribution
| Drug-Loaded Species | Relative Abundance (%) |
| DAR 0 | 5 |
| DAR 2 | 20 |
| DAR 4 | 45 |
| DAR 6 | 25 |
| DAR 8 | 5 |
| Average DAR | 4.2 |
Note: This is an example distribution and the actual DAR will vary depending on the conjugation conditions.
Table 2: In Vitro Stability of Maleimide-Based Conjugate in Human Plasma
| Time (days) | % Intact Conjugate | Reference |
| 0 | 100 | |
| 1 | ~90 | |
| 3 | ~70 | |
| 7 | ~50 |
Note: Stability can be influenced by the specific antibody and payload.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving the this compound linker.
Caption: Workflow for the conjugation of this compound-Payload to an antibody.
Caption: Mechanism of payload release from an ADC with a this compound linker.
References
An In-depth Technical Guide to the Mal-PEG4-VC-PAB-DMEA Linker: Mechanism of Action and Evaluation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the Mal-PEG4-VC-PAB-DMEA linker, a sophisticated chemical system integral to the design of modern Antibody-Drug Conjugates (ADCs). We will dissect its mechanism of action, the specific function of each component, and the standard experimental protocols used for its characterization.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent via a chemical linker.[][2] The linker is a critical component, engineered to remain stable in systemic circulation and to release the cytotoxic payload only upon reaching the target cancer cell.[][] The this compound linker is a premier example of a cleavable linker system, designed for conditional drug release within the lysosomal compartment of tumor cells.[4]
Core Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker is a multi-step process, beginning with systemic administration and culminating in targeted cell death.
-
Circulation & Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. The monoclonal antibody component guides the ADC to its specific target antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, the dipeptide Valine-Citrulline (VC) portion of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.
-
Self-Immolation: Cleavage of the VC peptide bond triggers a spontaneous, irreversible 1,6-elimination reaction in the p-aminobenzyl carbamate (PABC) spacer. This "self-immolation" results in the release of the payload-DMEA construct and carbon dioxide.
-
Payload Release & Cytotoxicity: The active cytotoxic drug, attached via the DMEA moiety, is now free within the cytoplasm to exert its cell-killing effect, for instance, by alkylating DNA or inhibiting microtubule polymerization.
Component Analysis
-
Maleimide (Mal): This group provides a reactive site for stable, covalent conjugation to the antibody. It specifically reacts with the thiol groups of cysteine residues on the monoclonal antibody.
-
Polyethylene Glycol (PEG4): The four-unit PEG spacer is a hydrophilic component that enhances the solubility and stability of the ADC. It can also reduce aggregation and improve the pharmacokinetic profile of the conjugate.
-
Valine-Citrulline (VC): This dipeptide is the enzyme-sensitive trigger. It is designed to be a specific substrate for Cathepsin B, providing excellent stability in plasma but allowing for efficient cleavage in the lysosomal environment of target cells.
-
p-Aminobenzyl (PAB) Spacer: This is a self-immolative spacer. Its crucial role is to physically separate the drug from the cleavage site and ensure that upon enzymatic cleavage of the VC linker, a spontaneous electronic cascade is initiated, leading to the release of the unmodified, fully active drug.
-
N,N-dimethylethylenediamine (DMEA): In this linker construct, DMEA serves as the attachment point for the potent cytotoxic payload (e.g., PNU-159682, Duocarmycin). The entire DMEA-payload unit is released upon PAB self-immolation.
Mandatory Visualizations
Overall Mechanism of Action
Caption: Workflow of ADC from circulation to payload release.
Chemical Cleavage Mechanism
Caption: Two-step payload release via cleavage and self-immolation.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Standard workflow for determining ADC potency (IC50).
Data Presentation
Quantitative data for ADC linkers is essential for comparing stability, efficacy, and safety. The exact values are highly dependent on the specific antibody, payload, and experimental conditions. Below are templates for how such data should be structured.
Table 1: Plasma Stability of an ADC
| Species | Time (hours) | Intact ADC (%) | Free Payload (ng/mL) |
|---|---|---|---|
| Human | 0 | 100 | < 0.1 |
| 24 | 98.5 | 0.5 | |
| 72 | 96.2 | 1.2 | |
| 168 | 91.8 | 3.5 | |
| Mouse | 0 | 100 | < 0.1 |
| 24 | 85.3* | 15.7 | |
| 72 | 70.1* | 29.8 | |
| 168 | 55.4* | 45.1 |
Note: Val-Cit linkers can show instability in mouse plasma due to carboxylesterase activity, which is not present in human plasma.
Table 2: Cathepsin B Cleavage Kinetics
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|
| ADC Construct | 15.2 | 0.08 | 5,263 |
| Control Peptide | 10.5 | 0.15 | 14,285 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | IC50 (nM) |
|---|---|---|
| Cell Line A | High | 0.5 |
| Cell Line B | Medium | 5.2 |
| Cell Line C | Negative | > 1000 |
| Free Payload | N/A | 0.01 |
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of ADCs.
Protocol 1: ADC Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma from different species.
Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, mouse) at 37°C. Centrifuge to remove cryoprecipitates.
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot a portion of the plasma sample and immediately freeze it at -80°C to stop any reaction.
-
Sample Analysis (Intact ADC):
-
The amount of intact ADC (with payload still attached) is often measured by affinity-capture Liquid Chromatography-Mass Spectrometry (LC-MS) or ELISA.
-
For ELISA, one antibody captures the ADC, and a second antibody detects either the primary antibody (total antibody measurement) or the payload (conjugated antibody measurement).
-
-
Sample Analysis (Released Payload):
-
To measure the free payload, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time. Calculate the half-life (t1/2) of the ADC in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To measure the rate and efficiency of linker cleavage by its target enzyme, Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an acidic buffer (e.g., 100 mM sodium acetate, pH 5.0) to mimic the lysosomal environment.
-
Cathepsin B Activation: Recombinant human Cathepsin B often requires activation. Pre-incubate the enzyme in the assay buffer containing a reducing agent like DTT (dithiothreitol) for 15 minutes at 37°C.
-
Substrate: Prepare the ADC or a model substrate at various concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the activated Cathepsin B solution to the wells.
-
To initiate the reaction, add the ADC substrate solution to the wells.
-
Include controls: a no-enzyme control (substrate degradation) and a no-substrate control (enzyme background).
-
-
Incubation: Incubate the plate at 37°C. The reaction is typically monitored over time or stopped at a specific endpoint using a Cathepsin B inhibitor.
-
Detection:
-
The release of the payload-DMEA construct is monitored and quantified using HPLC or LC-MS/MS.
-
Alternatively, a fluorogenic version of the VC-PAB linker (e.g., VC-PAB-AMC) can be used, where cleavage releases a fluorescent molecule (AMC), allowing for continuous kinetic reading on a plate reader.
-
-
Data Analysis: For kinetic analysis, measure the initial reaction velocity at different substrate concentrations. Plot the data using the Michaelis-Menten equation to determine the kinetic constants Km and kcat.
References
The Pivotal Role of PEG4 in the Mal-PEG4-VC-PAB-DMEA Linker for Antibody-Drug Conjugates: A Technical Guide
This technical guide provides an in-depth exploration of the Maleimide-PEG4-Valine-Citrulline-PAB-DMEA (Mal-PEG4-VC-PAB-DMEA) linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). We will dissect the multifaceted role of the polyethylene glycol (PEG) moiety, specifically the PEG4 unit, and its impact on the overall performance of the ADC. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the design and synthesis of next-generation targeted therapies.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs consist of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a crucial element that dictates the stability, solubility, and pharmacokinetic profile of the ADC, as well as the mechanism of payload release. The this compound linker is a sophisticated system that combines several key features to optimize ADC performance.
The Architecture of the this compound Linker
To understand the role of PEG4, it is essential to first understand the function of each component within the linker:
-
Maleimide (Mal): This functional group enables covalent conjugation to the monoclonal antibody, typically through a thiol-maleimide reaction with cysteine residues on the antibody.
-
PEG4: A hydrophilic spacer consisting of four repeating ethylene glycol units.
-
Valine-Citrulline (VC): A dipeptide that is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This ensures targeted payload release within the cancer cell.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC dipeptide, undergoes a 1,6-elimination reaction to release the active drug.
-
DMEA (N,N-dimethylethylenediamine): This moiety is part of the self-immolative system and is directly attached to the cytotoxic payload.
Below is a diagram illustrating the logical relationship between the components of the this compound linker.
The Core Function of the PEG4 Moiety
The inclusion of a PEG spacer, and specifically a PEG4 unit, in the linker design is a strategic choice to address several challenges in ADC development. The primary roles of the PEG4 moiety are detailed below.
Many potent cytotoxic payloads are highly hydrophobic. When conjugated to an antibody at a high drug-to-antibody ratio (DAR), these payloads can induce aggregation of the ADC, leading to poor solubility, increased immunogenicity, and suboptimal pharmacokinetic properties. The PEG4 spacer, being inherently hydrophilic, helps to counteract the hydrophobicity of the payload. This improved solubility is critical for the manufacturing, formulation, and in vivo stability of the ADC.
The pharmacokinetic (PK) profile of an ADC is a key determinant of its therapeutic window. The PEG4 spacer can influence the PK properties in several ways:
-
Reduced Aggregation: By preventing aggregation, the PEG spacer helps to maintain the ADC in its monomeric form, which is essential for proper biodistribution and target engagement.
-
Steric Hindrance: The PEG chain can provide a steric shield that may protect the ADC from premature degradation by proteases or uptake by the reticuloendothelial system, potentially leading to a longer plasma half-life.
-
Modulation of Clearance: The hydrophilic nature of PEG can reduce renal clearance of the ADC, contributing to an extended circulation time.
The length of the spacer between the antibody and the payload can impact the efficacy of the ADC. The PEG4 unit provides a defined and flexible spacer that can:
-
Facilitate Payload Release: The spacer ensures that the cleavable VC dipeptide is accessible to Cathepsin B within the lysosome, which might otherwise be sterically hindered by the bulky antibody.
-
Minimize Impact on Antibody Binding: By distancing the payload from the antibody's antigen-binding domains (Fab), the PEG spacer helps to ensure that the conjugation process does not interfere with the antibody's ability to bind to its target antigen.
Quantitative Impact of PEG Spacers in ADCs
The inclusion of PEG spacers has been quantitatively shown to improve ADC properties. The following table summarizes representative data from studies on ADCs where PEG-containing linkers were evaluated.
| Parameter | ADC without PEG Spacer | ADC with PEG4 Spacer | Rationale for Improvement | Reference |
| Aggregation (%) | 15-20% | <5% | Increased hydrophilicity prevents intermolecular interactions. | |
| In Vitro Cytotoxicity (IC50) | 1.2 nM | 0.8 nM | Improved solubility and cellular uptake. | |
| Plasma Half-life (t1/2) | 120 hours | 150 hours | Reduced clearance and protection from degradation. | |
| Tumor Growth Inhibition (%) | 60% | 85% | Enhanced tumor accumulation and payload delivery. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the development and evaluation of ADCs utilizing the this compound linker.
The following workflow outlines the general procedure for conjugating a cytotoxic payload to a monoclonal antibody using the this compound linker.
Protocol:
-
Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups on cysteine residues. This is typically achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a controlled temperature and pH.
-
Conjugation: The this compound-payload construct is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out in a buffer with a pH around 7.0-7.5.
-
Quenching: After the desired incubation time, the reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified to remove unconjugated payload, excess linker, and other reaction byproducts. Size exclusion chromatography (SEC) is a common method for this purpose.
-
Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), the level of aggregation, and the purity. Techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS) are employed.
Plasma Stability: The stability of the ADC is assessed by incubating it in plasma from different species (e.g., human, mouse) at 37°C over a period of several days. At various time points, samples are analyzed by methods such as ELISA or LC-MS to quantify the amount of intact ADC and detect any premature payload release.
Cytotoxicity Assay: The potency of the ADC is evaluated using an in vitro cytotoxicity assay. Cancer cells expressing the target antigen are treated with serial dilutions of the ADC. After a defined incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric assay such as the MTT or CellTiter-Glo assay. The IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%, is then calculated.
Mechanism of Action and Signaling Pathways
Upon administration, the ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The following diagram illustrates the mechanism of action of an ADC with a cleavable linker.
Once the ADC is internalized and trafficked to the lysosome, the acidic and enzyme-rich environment facilitates the release of the payload. The VC dipeptide is cleaved by Cathepsin B, triggering the self-immolation of the PAB spacer and the release of the active cytotoxic drug into the cytoplasm. The released payload can then exert its cell-killing effect, often by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis. The specific signaling pathways that are activated will depend on the nature of the cytotoxic payload. For example, a payload that induces DNA damage may activate the p53 and ATM/ATR signaling pathways.
Conclusion
The this compound linker is a highly engineered system that exemplifies the progress made in ADC technology. The PEG4 moiety, while a seemingly simple component, plays a critical role in overcoming some of the major challenges in ADC development. By enhancing solubility, improving pharmacokinetics, and providing an optimal spacer, the PEG4 unit contributes significantly to the overall efficacy and safety profile of the ADC. A thorough understanding of the function of each component of the linker is paramount for the rational design of the next generation of antibody-drug conjugates.
An In-depth Technical Guide to Mal-PEG4-VC-PAB-DMEA Cleavable Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maleimide-PEG4-Valine-Citrulline-p-Aminobenzyl-DMEA (Mal-PEG4-VC-PAB-DMEA) cleavable linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). This document details the linker's core chemistry, mechanism of action, and provides structured data and experimental protocols to support researchers in the field of targeted therapeutics.
Introduction to Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] ADCs consist of three main components: a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1] The linker is a crucial element, designed to be stable in systemic circulation and to release the cytotoxic payload at the tumor site.[1]
Cleavable linkers, such as this compound, are designed to be cleaved by specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH or the presence of specific enzymes.[2] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[3]
The Chemistry of this compound
The this compound linker is a sophisticated construct with distinct functional units, each playing a critical role in the overall performance of the ADC.
-
Maleimide (Mal): This functional group provides a reactive handle for conjugation to the monoclonal antibody. It specifically and covalently reacts with the thiol groups of cysteine residues on the antibody, forming a stable thioether bond. This allows for site-specific or stochastic conjugation depending on the antibody engineering and reaction conditions.
-
Polyethylene Glycol (PEG4): The tetra-polyethylene glycol spacer enhances the solubility and stability of the ADC in vivo. The PEG moiety can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.
-
Valine-Citrulline (VC): This dipeptide sequence is the core of the cleavable mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.
-
p-Aminobenzyl (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached drug payload in its active form.
-
DMEA (Dimethylethylamine): While the provided name component "DMEA" is often associated with the payload itself or a solubilizing moiety attached to the payload, in the context of the linker name, it may represent a specific payload or a modification. For the purpose of this guide, we will consider it part of the payload construct that is released upon linker cleavage. The linker can be conjugated to various payloads, such as Duocarmycin SA or PNU-159682.
Mechanism of Action: Targeted Payload Release
The efficacy of an ADC utilizing the this compound linker is dependent on a precise sequence of events initiated by the binding of the ADC to its target antigen on the cancer cell surface.
Figure 1: ADC internalization and payload release pathway.
Once the ADC is internalized, it is trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of proteases, particularly Cathepsin B, facilitate the cleavage of the valine-citrulline dipeptide. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.
Quantitative Data
The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. While specific data for the this compound linker is not publicly available, the following tables summarize representative data for the core Val-Cit-PAB linker technology.
Table 1: Plasma Stability of Val-Cit Linker-Based ADCs
| Species | Plasma Stability (Half-life) | Cleavage Enzyme(s) | Notes |
| Human | Generally stable | - | The Val-Cit linker exhibits high stability in human plasma. |
| Mouse | Unstable | Carboxylesterase 1c (Ces1c) | Susceptible to premature cleavage, which can complicate preclinical evaluation. |
Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Considered the benchmark for efficient cleavage and stability. |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity. |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated Cathepsin B) | Rapidly cleaved by isolated Cathepsin B, but rates were similar to Val-Cit in lysosomal extracts. |
Experimental Protocols
Detailed methodologies are essential for the synthesis, conjugation, and evaluation of the this compound linker.
Synthesis of this compound
Figure 2: Hypothetical synthesis workflow for the linker.
Antibody Conjugation Protocol
The following is a general protocol for the conjugation of a maleimide-containing linker to an antibody via reduction of interchain disulfide bonds.
Figure 3: Experimental workflow for ADC conjugation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer: e.g., PBS with EDTA, pH 7.2-7.5
-
This compound linker dissolved in an organic solvent (e.g., DMSO)
-
Desalting column or size-exclusion chromatography system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.
-
Add a molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP) to the antibody solution.
-
Incubate at room temperature or 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add the this compound linker solution to the reduced antibody. A typical molar excess of the linker is 5-10 fold over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker and other small molecules using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
-
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the susceptibility of the linker to enzymatic cleavage by Cathepsin B.
Figure 4: Experimental workflow for in vitro cleavage assay.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: e.g., 50 mM sodium acetate, pH 5.0, containing DTT
-
Quenching solution: e.g., Acetonitrile with an internal standard
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ADC (e.g., 1-10 µM) in the assay buffer.
-
Activate Cathepsin B according to the manufacturer's instructions. Prepare a working solution of Cathepsin B (e.g., 20-50 nM) in the assay buffer.
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
Initiate the cleavage reaction by adding the Cathepsin B solution to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of cold quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by LC-MS to separate and quantify the amount of released payload relative to the intact ADC and an internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of payload released at each time point to determine the cleavage kinetics of the linker.
-
Application in Targeting Signaling Pathways
ADCs utilizing the this compound linker are designed to target overexpressed cell surface receptors that are involved in cancer cell proliferation and survival. The HER2 and EGFR signaling pathways are prominent examples.
References
An In-Depth Technical Guide to the p-Aminobenzyl (PAB) Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-aminobenzyl (PAB) spacer is a critical component in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs).[1][2] As a self-immolative linker, the PAB moiety ensures the efficient and traceless release of a potent cytotoxic payload within the target cell, a crucial factor for the therapeutic efficacy and safety profile of the ADC.[1] This guide provides a comprehensive technical overview of the PAB spacer, including its mechanism of action, quantitative data on its performance, detailed experimental protocols for its evaluation, and visualizations of key processes.
Core Concept: The Self-Immolative Mechanism
The utility of the PAB spacer is predicated on a 1,6-elimination reaction, an electronic cascade that is triggered by the cleavage of a promoiety, frequently by lysosomal enzymes like cathepsin B within the target cancer cell.[1] This enzymatic cleavage unmasks an aniline nitrogen, initiating a rapid and irreversible fragmentation of the spacer and the concomitant release of the unmodified cytotoxic drug.[1]
The process begins after the ADC is internalized by the target cell and trafficked to the lysosome. Inside the lysosome, proteases such as cathepsin B recognize and cleave a specific peptide sequence (e.g., valine-citrulline) linked to the PAB spacer. This cleavage exposes the p-aminobenzyl group, which then undergoes a spontaneous 1,6-elimination, leading to the release of the payload, carbon dioxide, and aza-quinone methide.
Quantitative Data on Cleavage and Stability
The rate of payload release and the stability of the linker in systemic circulation are critical parameters for the design of a successful ADC. The following tables summarize key quantitative data related to PAB-based linkers.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the benchmark for efficient cleavage and stability. |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation. |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved. |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and experimental setups, which should be considered when interpreting the results.
Table 2: Plasma Stability of Various Linker Types
| Linker Type | Sub-type | Payload | Plasma Half-life (t₁/₂) | Reference(s) |
| Acid-Cleavable | Hydrazone | Doxorubicin | ~2-3 days | in original source |
| Carbonate | SN-38 | ~1 day | in original source | |
| Silyl Ether | MMAE | > 7 days | in original source | |
| Enzyme-Cleavable | Val-Cit-PAB | MMAE | Generally stable in human plasma, but can be unstable in rodent plasma. | ** in original source** |
| Non-Cleavable | Thioether (e.g., SMCC) | DM1 | Generally high plasma stability | in original source |
Detailed Experimental Protocols
Protocol 1: Synthesis of mc-Val-Cit-PAB-MMAE
This protocol outlines the key steps for the synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzyl-monomethyl auristatin E drug-linker.
Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Couple Fmoc-Valine to l-Citrulline using a suitable coupling agent (e.g., HATU) in a solvent like DMF.
-
Purify the resulting Fmoc-Val-Cit-OH dipeptide.
-
Couple the dipeptide to p-aminobenzyl alcohol (PAB-OH) using a coupling agent such as EEDQ in a solvent mixture like CH2Cl2/MeOH.
Step 1.2: Coupling of Fmoc-Val-Cit-PAB-OH to MMAE
-
Activate the hydroxyl group of Fmoc-Val-Cit-PAB-OH, for example, by converting it to a p-nitrophenyl carbonate.
-
React the activated linker with MMAE in a solvent like DMF with a base such as DIPEA.
-
Purify the product, Fmoc-Val-Cit-PAB-MMAE, by preparative HPLC.
Step 1.3: Deprotection and Coupling of Maleimidocaproic Acid (MC)
-
Remove the Fmoc protecting group from Fmoc-Val-Cit-PAB-MMAE using piperidine in DMF to yield NH2-Val-Cit-PAB-MMAE.
-
Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and a coupling agent like DCC to form an MC-NHS ester.
-
React the MC-NHS ester with NH2-Val-Cit-PAB-MMAE in DMF to yield the final product, mc-Val-Cit-PAB-MMAE.
-
Purify the final drug-linker by preparative HPLC.
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of an ADC and the rate of drug deconjugation in plasma.
Objective: To quantify the amount of intact ADC, total antibody, and released payload over time in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt degradation.
-
Analyze the samples using one or both of the following methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
Protocol 3: Cathepsin B Cleavage Assay (HPLC-Based)
This protocol measures the rate of drug release from an ADC in the presence of purified Cathepsin B.
Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail
-
HPLC system with a reverse-phase column (e.g., C4 or C18)
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C. DTT is required to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC, cleaved antibody, and released payload.
-
Data Analysis: Quantify the amount of released payload at each time point by integrating the peak areas from the HPLC chromatogram. Plot the concentration of released payload over time to determine the cleavage rate.
Conclusion
The p-aminobenzyl self-immolative spacer is a robust and well-validated tool in the development of antibody-drug conjugates. Its predictable and efficient 1,6-elimination mechanism allows for the controlled release of unmodified payloads within target cells. A thorough understanding of its cleavage kinetics and stability, as determined through rigorous experimental validation using protocols such as those outlined in this guide, is essential for the design and development of safe and effective ADCs for targeted cancer therapy.
References
An In-depth Technical Guide to Mal-PEG4-VC-PAB-DMEA: A Core Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, mechanism of action, and relevant experimental considerations for the cleavable ADC (Antibody-Drug Conjugate) linker, Mal-PEG4-VC-PAB-DMEA. This linker is a sophisticated chemical entity designed to connect a potent cytotoxic payload to a monoclonal antibody, ensuring targeted delivery to cancer cells and controlled release of the therapeutic agent.
Core Properties of this compound
This compound is a multi-component linker system, with each part playing a crucial role in the overall function of the resulting ADC. Its key components are a maleimide group, a polyethylene glycol (PEG) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a N,N'-dimethylethylenediamine (DMEA) moiety.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C41H65N9O13 | [1][2] |
| Molecular Weight | 892.01 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | >96% (typical) | |
| Solubility | ≥ 50 mg/mL in DMSO (for a conjugate) | |
| Storage Conditions | Store at -20°C for long-term stability. |
Stability Profile
The stability of an ADC linker is critical for its efficacy and safety. The this compound linker is designed to be stable in systemic circulation to prevent premature drug release. The valine-citrulline (VC) dipeptide is known to exhibit good stability in human plasma. However, it is important to note that VC-containing linkers have shown susceptibility to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, which should be a consideration in the selection of preclinical animal models. The maleimide group forms a stable thioether bond with cysteine residues on the antibody.
Mechanism of Action: Targeted Drug Release
The sophisticated design of this compound allows for a multi-step, controlled release of the cytotoxic payload within the target cancer cell. This process minimizes systemic toxicity and maximizes the therapeutic window of the ADC.
The mechanism unfolds as follows:
-
Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the valine-citrulline linker is recognized and cleaved by lysosomal proteases, most notably cathepsin B.
-
Self-Immolation: Cleavage of the VC linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer.
-
Payload Release: The self-immolation of the PAB spacer liberates the active cytotoxic drug, which can then exert its pharmacological effect, leading to cell death. The DMEA moiety is released as part of the linker fragmentation.
Key Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the successful development of ADCs. Below are detailed methodologies for key experiments related to the evaluation of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, the following represents a plausible synthetic route based on the synthesis of structurally similar ADC linkers. This should be considered an illustrative example.
Materials:
-
Fmoc-Val-Cit-PAB-PNP
-
Maleimide-PEG4-amine
-
N,N'-Dimethylethylenediamine (DMEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Triethylamine (TEA)
-
Reversed-phase HPLC for purification
-
Mass spectrometry and NMR for characterization
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-PNP in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours to remove the Fmoc protecting group. Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure.
-
Coupling with Maleimide-PEG4: Dissolve the deprotected Val-Cit-PAB-PNP and Maleimide-PEG4-amine in anhydrous DMF. Add a coupling agent such as HATU and a base like DIPEA. Stir the reaction at room temperature overnight.
-
PNP Displacement with DMEA: To the resulting Maleimide-PEG4-Val-Cit-PAB-PNP, add an excess of N,N'-dimethylethylenediamine (DMEA). The DMEA will displace the p-nitrophenol (PNP) to form the final linker.
-
Purification: Purify the crude product by reversed-phase HPLC to obtain the final this compound linker.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a biological matrix and predicting its in vivo performance.
Materials:
-
ADC conjugated with this compound
-
Human, rat, and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Internal standard for LC-MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from the desired species (and PBS as a control) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 144 hours).
-
Quenching: Immediately quench the reaction by adding 4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload at each time point.
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time to determine the stability profile.
Cathepsin B Cleavage Assay
This assay confirms the intended mechanism of drug release by evaluating the susceptibility of the VC linker to enzymatic cleavage.
Materials:
-
ADC conjugated with this compound
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer to ensure its activity.
-
Reaction Initiation: Add the ADC to the activated cathepsin B solution to initiate the cleavage reaction. A typical final concentration for the ADC is 10 µM and for cathepsin B is 1 µM.
-
Time Points: Incubate the reaction at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Preparation: Process the samples for LC-MS/MS analysis as described in the plasma stability assay.
-
Data Analysis: Quantify the amount of released payload over time to determine the rate of cathepsin B-mediated cleavage.
Visualizing Key Processes and Structures
Diagrams are provided below to illustrate the structure of the linker, the mechanism of drug release, and a typical experimental workflow.
Caption: Molecular components of the this compound linker system.
Caption: Stepwise process of targeted payload release within a cancer cell.
Caption: Experimental workflow for assessing ADC stability in plasma.
Conclusion
The this compound linker represents a sophisticated and highly functional component in the design of modern antibody-drug conjugates. Its modular design, incorporating elements that enhance solubility, ensure circulatory stability, and provide a specific, multi-step mechanism for intracellular drug release, makes it a valuable tool for the development of targeted cancer therapies. A thorough understanding of its properties and the application of rigorous experimental protocols are essential for harnessing its full potential in creating safe and effective ADCs.
References
Mal-PEG4-VC-PAB-DMEA for targeted cancer therapy
An In-depth Technical Guide to the Mal-PEG4-VC-PAB-MMAE Linker-Payload System for Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The request specified "Mal-PEG4-VC-PAB-DMEA". However, "DMEA" is not a recognized cytotoxic payload used in this context. This guide will focus on the well-established and clinically relevant linker-payload system, Mal-PEG4-VC-PAB-MMAE , where MMAE (Monomethyl auristatin E) is the cytotoxic agent. It is presumed that "DMEA" was a typographical error.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The Mal-PEG4-VC-PAB-MMAE system is a state-of-the-art linker-payload combination designed for optimal performance in targeted cancer therapy.
This guide provides a detailed technical overview of the Mal-PEG4-VC-PAB-MMAE system, including its mechanism of action, quantitative data on its performance, detailed experimental protocols, and visual diagrams of key processes.
Components and Mechanism of Action
The Mal-PEG4-VC-PAB-MMAE system is comprised of several key components, each with a specific function:
-
Maleimide (Mal): This functional group enables covalent conjugation to the antibody via a thiol-maleimide reaction with cysteine residues on the antibody.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the ADC, and can improve its pharmacokinetic profile.
-
Valine-Citrulline (VC): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme that is upregulated in the lysosomal compartment of many cancer cells. This ensures that the payload is released preferentially inside the target cells.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC linker, undergoes a 1,6-elimination reaction to release the active payload in an unmodified form.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mechanism of Action Pathway
The following diagram illustrates the sequential steps involved in the mechanism of action of an ADC utilizing the Mal-PEG4-VC-PAB-MMAE system.
Caption: Mechanism of action of a Mal-PEG4-VC-PAB-MMAE ADC.
Quantitative Data
The following tables summarize typical quantitative data for ADCs utilizing the Mal-PEG4-VC-PAB-MMAE system. Data is hypothetical and representative of values found in the literature.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC IC50 (ng/mL) | Naked Antibody IC50 (ng/mL) |
| SK-BR-3 | HER2 | 5.8 | > 10,000 |
| BT-474 | HER2 | 8.2 | > 10,000 |
| MDA-MB-468 | EGFR | 12.5 | > 10,000 |
| MCF-7 | Low HER2 | > 5,000 | > 10,000 |
Table 2: Pharmacokinetic Parameters in Rodents
| Parameter | ADC | Unconjugated MMAE |
| Half-life (t1/2) | ~150 hours | < 1 hour |
| Clearance (CL) | ~0.5 mL/h/kg | > 30 mL/h/kg |
| Volume of Distribution (Vd) | ~50 mL/kg | ~1000 mL/kg |
Experimental Protocols
Protocol for Antibody Conjugation
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a monoclonal antibody through partial reduction of interchain disulfides.
Workflow Diagram:
Caption: Workflow for ADC conjugation and purification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Mal-PEG4-VC-PAB-MMAE dissolved in an organic solvent (e.g., DMSO).
-
Conjugation buffer (e.g., PBS with EDTA).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Desalting columns (e.g., Sephadex G-25).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of TCEP (e.g., 2.5 equivalents) at 37°C for 1-2 hours to partially reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by passing the reduced mAb through a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately add the Mal-PEG4-VC-PAB-MMAE solution to the reduced mAb at a slight molar excess (e.g., 1.5-fold per free thiol).
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other impurities using SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and integrity of the ADC using mass spectrometry (MS).
-
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a typical cell viability assay to determine the IC50 of an ADC.
Materials:
-
Target cancer cell lines.
-
Complete cell culture medium.
-
ADC, naked antibody, and free payload (MMAE) as controls.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free MMAE.
-
Remove the old media from the cells and add the different concentrations of the test articles.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated controls and plot the dose-response curves.
-
Calculate the IC50 values using a suitable non-linear regression model.
-
Signaling Pathway of MMAE-Induced Apoptosis
Upon its release inside the cancer cell, MMAE disrupts the microtubule network, which triggers a signaling cascade leading to programmed cell death (apoptosis).
Caption: Signaling pathway of MMAE-induced apoptosis.
Conclusion
The Mal-PEG4-VC-PAB-MMAE linker-payload system represents a sophisticated and highly effective platform for the development of ADCs. Its design incorporates features that ensure stability in circulation, selective payload release within target cells, and potent cytotoxic activity. The detailed protocols and data presented in this guide offer a valuable resource for researchers and developers working to advance the field of targeted cancer therapy. The modularity of this system also allows for the substitution of the payload or the antibody, providing a versatile tool for creating novel ADCs against a wide range of cancer targets.
An In-depth Technical Guide to Cleavable ADC Linkers for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the targeted delivery of highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these sophisticated biotherapeutics is the linker, the chemical bridge connecting the monoclonal antibody to its cytotoxic payload. Cleavable linkers are a critical class of these connectors, engineered to be stable in systemic circulation and to release the payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy and widening the therapeutic window.
This technical guide provides a comprehensive overview of the core principles, mechanisms of action, and experimental evaluation of cleavable linkers in ADCs. It is designed to be a valuable resource for researchers and drug development professionals actively working in this dynamic field.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are intelligently designed to exploit the unique biochemical differences between the systemic circulation and the tumor milieu. They can be broadly categorized into three major types based on their cleavage trigger: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
These linkers incorporate peptide sequences that are specifically recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells. The most widely used protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit).[1][2] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, like p-aminobenzylcarbamate (PABC), leading to the release of the unmodified payload.[3] The specificity of this cleavage mechanism contributes to the stability of the ADC in the bloodstream, where protease activity is regulated by inhibitors.[4]
pH-Sensitive Linkers
Harnessing the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (~7.4), pH-sensitive linkers are designed to undergo hydrolysis in acidic environments.[5] Hydrazone linkers are the most prominent examples in this category. While effective in triggering pH-dependent payload release, some hydrazone-based linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release and potential off-target toxicity. The stability of these linkers is highly dependent on their specific chemical structure.
Glutathione-Sensitive (Disulfide) Linkers
This class of linkers leverages the significantly higher concentration of glutathione (GSH), a potent reducing agent, within the cytoplasm of tumor cells (1-10 mM) compared to the extracellular environment and plasma (~5 µM). These linkers contain a disulfide bond that remains stable in the oxidative environment of the bloodstream but is rapidly cleaved by intracellular GSH, liberating the cytotoxic payload. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to minimize premature reduction.
Data Presentation: Comparative Analysis of Cleavable Linkers
The selection of a cleavable linker is a critical decision in ADC design, with profound implications for its stability, efficacy, and safety profile. The following tables summarize key quantitative data for different cleavable linkers to facilitate comparison.
Table 1: In Vitro Plasma/Serum Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Example | Species | Stability (Half-life / % Release) | Reference(s) |
| Protease-Sensitive | Val-Cit (vc) | Trastuzumab-vc-MMAE | Human | Highly Stable (>230 days) | |
| Val-Cit (vc) | Trastuzumab-vc-MMAE | Mouse | Unstable (t1/2 ≈ 80 hours) due to Ces1c | ||
| Glu-Val-Cit (EVCit) | Anti-HER2 ADC | Mouse | Highly Stable (t1/2 ≈ 12 days) | ||
| Phe-Lys | Dipeptide-MMAE ADC | Human | Stable (t1/2 ≈ 30 days) | ||
| pH-Sensitive | Hydrazone (AcBut) | Gemtuzumab ozogamicin | Human | Stable at pH 7.4 (6% hydrolysis in 24h) | |
| Hydrazone (AcBut) | Gemtuzumab ozogamicin | - | Labile at pH 4.5 (97% release in 24h) | ||
| Phenylketone-derived Hydrazone | - | Human/Mouse | t1/2 ≈ 2 days in plasma | ||
| Glutathione-Sensitive | Disulfide | - | - | Stable in circulation, rapidly cleaved by intracellular GSH |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| ADC | Linker Type | Payload | Target Cell Line | IC50 Value | Reference(s) |
| Brentuximab vedotin | Protease-Sensitive (Val-Cit) | MMAE | CD30+ Lymphoma cells | 0.01 - 0.1 nM | |
| Gemtuzumab ozogamicin | pH-Sensitive (Hydrazone) | Calicheamicin | HL-60 (CD33+) | ~24 ng/mL | |
| Trastuzumab-vc-MMAE | Protease-Sensitive (Val-Cit) | MMAE | SK-BR-3 (HER2+++) | 5 - 20 ng/mL | |
| Trastuzumab-vc-MMAE | Protease-Sensitive (Val-Cit) | MMAE | JIMT-1 (HER2+) | 100 - 500 ng/mL |
Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers
| ADC | Linker Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| Trastuzumab-vc-MMAE | Protease-Sensitive (Val-Cit) | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | |
| Trastuzumab-vc-MMAE | Protease-Sensitive (Val-Cit) | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | |
| CX-DM1-containing ADC | Protease-Sensitive (Triglycyl) | EGFR and EpCAM xenografts | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADC | |
| EVCit-ADC | Protease-Sensitive (Glu-Val-Cit) | Breast cancer xenograft | - | Greater tumor suppression than VCit-ADC |
Experimental Protocols
Robust and reproducible experimental protocols are essential for the preclinical evaluation and selection of ADC candidates. This section provides detailed methodologies for key in vitro assays.
In Vitro Plasma/Whole Blood Stability Assay
Objective: To assess the stability of an ADC and quantify the extent of premature payload release in plasma or whole blood from different species.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if applicable)
-
Freshly collected, anticoagulated (e.g., with heparin or EDTA) whole blood or plasma from relevant species (human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
-
Reagents for sample processing (e.g., quenching solution, lysis buffer, organic solvents for extraction)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) whole blood or plasma. Prepare a control sample by diluting the ADC in PBS.
-
Time-Point Sampling: Incubate the samples at 37°C with gentle agitation. At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours), collect aliquots and immediately process or freeze them at -80°C to halt any further reactions.
-
Sample Processing (for Plasma):
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture. Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.
-
To measure released payload: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
-
Sample Processing (for Whole Blood):
-
Centrifuge the whole blood sample to separate plasma.
-
Follow the plasma processing steps described above.
-
-
LC-MS/MS Analysis: Quantify the concentration of the released payload in the processed samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact ADC (based on DAR) or the concentration of the released payload against time. Calculate the half-life (t1/2) of the ADC in plasma/whole blood.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50 value) of an ADC in killing target antigen-positive cancer cells compared to antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test ADC, unconjugated antibody, and free cytotoxic payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent with an electron coupling agent
-
Solubilization solution for MTT assay (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration relevant to the payload's mechanism of action (e.g., 72-144 hours).
-
MTT/XTT Addition and Incubation:
-
MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
XTT: Prepare the XTT/electron coupling agent mixture according to the manufacturer's instructions and add it to each well. Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT assay): Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Lysosomal Degradation/Cleavage Assay
Objective: To confirm that the ADC is trafficked to the lysosome and to quantify the rate of payload release upon enzymatic cleavage.
Materials:
-
Test ADC
-
Purified lysosomal enzymes (e.g., Cathepsin B) or lysosomal fractions isolated from target cells
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0, containing a reducing agent like DTT for cathepsin activity)
-
37°C incubator
-
LC-MS/MS system
-
Reagents for reaction quenching and sample processing
Procedure:
-
Enzyme Activation (if necessary): Pre-activate the lysosomal enzymes according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the test ADC (at a final concentration of e.g., 1-10 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated enzyme or lysosomal fraction to the ADC mixture.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Sample Processing: Process the quenched samples to precipitate the protein and extract the released payload.
-
LC-MS/MS Analysis: Quantify the amount of released payload in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows discussed in this guide.
Caption: Mechanisms of action for the three main classes of cleavable ADC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Streamlined Protocol for the Conjugation of Mal-PEG4-VC-PAB-DMEA to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker connecting the antibody and the cytotoxic drug is a critical component that influences the efficacy, stability, and safety of the ADC. The Mal-PEG4-VC-PAB-DMEA linker is a state-of-the-art, cleavable linker system designed for the development of highly effective and stable ADCs.
This application note provides a detailed protocol for the conjugation of a this compound-drug conjugate to a monoclonal antibody. The maleimide group on the linker facilitates covalent attachment to the thiol groups of cysteine residues on the antibody, which are typically made available by the selective reduction of interchain disulfide bonds. The polyethylene glycol (PEG4) spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, ensuring targeted drug release within the cancer cell. Following cleavage of the VC linker, the p-aminobenzyloxycarbonyl (PAB) group acts as a self-immolative spacer, leading to the efficient release of the active drug. The inclusion of a dimethylethylenediamine (DMEA) moiety further aids in the solubility and overall biophysical properties of the ADC.
Principle of Conjugation
The conjugation process is a two-step reaction. First, the interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent, tris(2-carboxyethyl)phosphine (TCEP), to expose free thiol groups. The number of available thiols can be controlled by modulating the reaction conditions. In the second step, the maleimide group of the this compound-drug construct reacts with the newly generated thiol groups on the antibody via a Michael addition reaction to form a stable thioether bond. The resulting ADC is then purified to remove any unreacted linker-drug and reducing agent. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-drug conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: 10 mM Cysteine in PBS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Ammonium Acetate
-
Ammonium Sulfate
-
Isopropanol
-
Potassium Phosphate
Experimental Protocols
Antibody Reduction
This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh stock solution of TCEP in the Reaction Buffer.
-
Add the TCEP solution to the antibody solution to achieve a final molar excess of 5-10 fold over the antibody.
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
Conjugation Reaction
This protocol describes the conjugation of the maleimide-containing linker-drug to the reduced antibody.
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Dissolve the this compound-drug conjugate in DMSO or DMA to prepare a stock solution (e.g., 10 mM).
-
Add the linker-drug stock solution to the reduced antibody solution at a molar excess of 5-10 fold. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light.
-
To quench the reaction, add the Cysteine solution to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for an additional 20 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
This protocol is for the removal of unreacted linker-drug and other small molecules from the ADC.
-
Purify the ADC using a desalting column or through size-exclusion chromatography (SEC).
-
Equilibrate the column with the desired formulation buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the purified ADC.
-
Pool the ADC-containing fractions and determine the protein concentration.
Data Presentation
Table 1: Recommended Reaction Conditions for Antibody Reduction and Conjugation
| Parameter | Antibody Reduction | Conjugation Reaction |
| Reagents | Antibody, TCEP | Reduced Antibody, this compound-drug |
| Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5 |
| Molar Excess | 5-10x TCEP to Antibody | 5-10x Linker-drug to Antibody |
| Reaction Time | 1-2 hours | 1-2 hours |
| Temperature | 37°C | Room Temperature |
| Quenching | N/A | 1 mM Cysteine |
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Table 2: Typical HIC-HPLC Conditions for DAR Analysis
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol (v/v) |
| Gradient | Linear gradient from 0% to 100% B over 10-15 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm and 254 nm |
The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
Analysis of Aggregation by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to assess the presence of high molecular weight species (aggregates) in the final ADC product.
Table 3: Typical SEC-HPLC Conditions for Aggregation Analysis
| Parameter | Condition |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
Identity and Purity by Mass Spectrometry
Mass spectrometry (MS) can be used to confirm the identity of the ADC and to determine the distribution of different drug-loaded species. This provides a more precise determination of the DAR.
Mandatory Visualization
Caption: Experimental workflow for ADC conjugation.
Caption: Mechanism of intracellular drug release.
Step-by-Step Synthesis and Characterization of Antibody-Drug Conjugates using Mal-PEG4-VC-PAB-DMEA
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable Mal-PEG4-VC-PAB-DMEA linker. The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in the creation of targeted cancer therapeutics. This guide details the step-by-step process, from the initial reduction of the monoclonal antibody (mAb) to the final characterization of the drug-to-antibody ratio (DAR). The methodologies are presented with clarity to ensure reproducibility and accuracy in the laboratory setting.
Introduction
Antibody-drug conjugates are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the stability, efficacy, and safety of the ADC. The this compound linker is a sophisticated, cleavable linker system designed for targeted drug delivery.[2]
The key components of this linker system are:
-
Maleimide (Mal): A reactive group that forms a stable covalent bond with free thiol groups on cysteine residues of the antibody.[]
-
Polyethylene Glycol (PEG4): A PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells.[4] This ensures targeted release of the payload within the cancer cell.
-
p-aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC linker, releases the attached drug in its active form.
-
DMEA (Dimethylethylamine): A component that can further modify the properties of the linker-drug conjugate.
This application note will provide detailed protocols for the synthesis of a cysteine-linked ADC using the this compound linker, followed by methods for its purification and characterization.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| This compound-Payload | Commercial Vendor | Drug-linker conjugate for ADC synthesis |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Vendor | Reducing agent for antibody disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Supplier | Buffer for antibody reconstitution and conjugation |
| EDTA (Ethylenediaminetetraacetic acid) | Standard Supplier | Chelating agent to prevent metal-catalyzed oxidation |
| N-Acetyl-L-cysteine | Standard Supplier | Quenching agent for unreacted maleimide groups |
| Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO) | Standard Supplier | Organic solvent for dissolving the drug-linker conjugate |
| Desalting Columns (e.g., PD-10, Zeba™ Spin) | Commercial Vendor | For buffer exchange and purification of the ADC |
| UV-Vis Spectrophotometer | N/A | For determining protein concentration and drug-to-antibody ratio |
| HPLC System with HIC column | N/A | For determining drug-to-antibody ratio and distribution |
Step-by-Step Synthesis of the ADC
The synthesis of a cysteine-linked ADC using the this compound linker involves a two-step process: 1) reduction of the antibody's interchain disulfide bonds to generate free thiol groups, and 2) conjugation of the maleimide-activated drug-linker to these thiol groups.
The interchain disulfide bonds of a monoclonal antibody, such as an IgG1, can be selectively reduced to generate free cysteine residues for conjugation.[5]
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer, such as PBS with EDTA, at a concentration of 5-10 mg/mL.
-
TCEP Addition: Add a 5-10 molar excess of TCEP to the antibody solution. The exact amount of TCEP should be optimized to achieve the desired number of free thiols per antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Buffer Exchange (Optional but Recommended): Remove excess TCEP using a desalting column to prevent interference with the subsequent conjugation step.
-
Drug-Linker Preparation: Dissolve the this compound-payload in an organic solvent like DMA or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 molar excess of the drug-linker solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, protected from light.
-
Quenching: Add a 20-fold molar excess of N-Acetyl-L-cysteine over the maleimide to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
ADC Purification
Following the conjugation reaction, the ADC must be purified to remove unreacted drug-linker, quenching agent, and any aggregated protein.
-
Desalting Column: Use a desalting column (e.g., PD-10) to perform a buffer exchange into a suitable formulation buffer (e.g., PBS). This will effectively remove small molecule impurities.
-
Sterile Filtration: Filter the purified ADC solution through a 0.22 µm sterile filter for long-term storage.
ADC Characterization
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The key parameter to determine is the drug-to-antibody ratio (DAR).
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward method to determine the average DAR, provided the antibody and the drug have distinct absorbance maxima.
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload (e.g., λmax for the drug).
-
Calculate Concentrations: Use the Beer-Lambert law and the extinction coefficients of the antibody and the drug to calculate their respective concentrations. The following equations can be used:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
Calculate DAR: The DAR is the molar ratio of the drug to the antibody:
-
DAR = CDrug / CAb
-
| Parameter | Symbol | Description |
| Absorbance at 280 nm | A280 | The absorbance of the ADC solution at the wavelength of 280 nm. |
| Absorbance at λmax of the drug | Aλmax | The absorbance of the ADC solution at the maximum absorbance wavelength of the drug. |
| Molar Extinction Coefficient of Antibody at 280 nm | εAb,280 | The molar absorptivity of the antibody at 280 nm. |
| Molar Extinction Coefficient of Drug at 280 nm | εDrug,280 | The molar absorptivity of the drug at 280 nm. |
| Molar Extinction Coefficient of Antibody at λmax | εAb,λmax | The molar absorptivity of the antibody at the drug's λmax. |
| Molar Extinction Coefficient of Drug at λmax | εDrug,λmax | The molar absorptivity of the drug at its λmax. |
| Concentration of Antibody | CAb | The molar concentration of the antibody in the ADC solution. |
| Concentration of Drug | CDrug | The molar concentration of the drug in the ADC solution. |
Determination of DAR and Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species in a cysteine-linked ADC. The separation is based on the increasing hydrophobicity with higher drug loads.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7, with 25% Isopropyl Alcohol).
-
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Data Analysis: The area of each peak corresponds to the relative abundance of each drug-loaded species (DAR0, DAR2, DAR4, etc.). The weighted average DAR can be calculated using the following formula:
-
Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
| HIC Parameter | Typical Conditions |
| Column | Phenyl-based HIC column (e.g., TSKgel Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropyl Alcohol |
| Gradient | Linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Elution Order | Unconjugated mAb (lowest retention time), followed by DAR2, DAR4, DAR6, and DAR8 species in order of increasing retention time. |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
Mechanism of Action: Duocarmycin Payload
Caption: Duocarmycin payload mechanism of action.
Mechanism of Action: MMAE Payload
Caption: MMAE payload mechanism of action.
Conclusion
The this compound linker provides a robust and versatile platform for the development of highly effective and targeted antibody-drug conjugates. The detailed protocols and characterization methods presented in this application note offer a comprehensive framework for the successful synthesis and evaluation of these complex biotherapeutics. Careful optimization of the reaction conditions, particularly the molar ratios of reagents, is essential to achieve the desired drug-to-antibody ratio and ensure the therapeutic efficacy of the final ADC product. The use of orthogonal analytical techniques, such as UV-Vis spectroscopy and HIC, is critical for the accurate characterization of the ADC and for ensuring batch-to-batch consistency.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of a Mal-PEG4-VC-PAB-DMEA Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic efficacy and potential toxicity of the drug product.[][2] An ADC with a low DAR may lack potency, while an excessively high DAR can lead to instability, aggregation, and off-target toxicities. Therefore, accurate and reproducible determination of the DAR is paramount during ADC development and for quality control of the final product.
This document provides detailed application notes and protocols for the determination of the DAR for an ADC utilizing a maleimide-polyethylene glycol (Mal-PEG4) linker, a valine-citrulline (VC) cleavable peptide, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a dimethylaminoethylamine (DMEA) payload. The protocols described herein cover three widely used analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway: Intracellular Cleavage of the VC-PAB Linker
The Mal-PEG4-VC-PAB-DMEA linker is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target cancer cells. The cleavage of the valine-citrulline (VC) dipeptide is a critical step in this process and is primarily mediated by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[3][4]
References
Application Notes and Protocols for Mal-PEG4-VC-PAB-DMEA Payload Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the Mal-PEG4-VC-PAB-DMEA linker-payload to a monoclonal antibody (mAb), yielding a potent antibody-drug conjugate (ADC). The DMEA payload is a duocarmycin analogue, a highly potent DNA alkylating agent.
Introduction
The this compound is a state-of-the-art ADC linker-payload system designed for targeted cancer therapy. This system comprises several key components:
-
Maleimide (Mal): A reactive group that specifically and covalently couples to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility and stability of the ADC, potentially improving its pharmacokinetic properties.
-
Valine-Citrulline (VC): A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. This ensures targeted release of the payload within the cancer cell.
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the active payload.
-
DMEA (Duocarmycin Analogue): A highly potent cytotoxic agent that binds to the minor groove of DNA and causes alkylation, leading to cell death.
The targeted delivery of the DMEA payload via an antibody specific to a tumor-associated antigen minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.
Mechanism of Action
The ADC, upon administration, circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B cleaves the valine-citrulline linker. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active DMEA payload into the cytoplasm. The DMEA then translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine bases, ultimately inducing DNA damage and apoptotic cell death.
Signaling Pathway of DMEA-Induced Cytotoxicity
Caption: DMEA payload's mechanism of action.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody. Optimization of these protocols for specific antibodies and desired drug-to-antibody ratios (DAR) is recommended.
Antibody Preparation and Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., Phosphate Buffered Saline with 1 mM EDTA, pH 7.2)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
To achieve a target DAR of approximately 4, add TCEP to the antibody solution to a final concentration that results in a 2-5 molar excess of TCEP to mAb. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Immediately proceed to the conjugation step.
Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-containing linker-payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from step 3.1
-
This compound linker-payload
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (as in 3.1)
-
Quenching solution (e.g., 1 M N-acetylcysteine in water)
Procedure:
-
Prepare a stock solution of this compound in the organic solvent at a concentration of 10-20 mM.
-
Add the this compound stock solution to the reduced antibody solution to achieve a molar excess of the linker-payload over the antibody. A starting point is a 5-10 fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
To quench the reaction, add the quenching solution to a final concentration of 10-20 fold molar excess over the linker-payload.
-
Incubate for an additional 20-30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted linker-payload and other small molecules.
Materials:
-
Crude ADC solution from step 3.2
-
Size-Exclusion Chromatography (SEC) system and column (e.g., Superdex 200) or Tangential Flow Filtration (TFF) system
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Concentrate the crude ADC solution if necessary.
-
Purify the ADC using SEC or TFF.
-
For SEC: Equilibrate the column with the purification buffer. Load the crude ADC and collect the fractions corresponding to the monomeric ADC.
-
For TFF: Perform diafiltration against the purification buffer to remove small molecular weight impurities.
-
-
Pool the purified ADC fractions and determine the protein concentration.
-
Store the purified ADC at 2-8°C or as recommended for the specific antibody.
Experimental Workflow Diagram
Caption: General workflow for ADC synthesis.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. The following are key analytical methods for ADC characterization.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The increasing hydrophobicity with each added linker-payload allows for the resolution of peaks corresponding to DAR 0, 2, 4, 6, and 8. The average DAR can be calculated from the relative peak areas.
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): RPLC-MS can be used to determine the DAR of the light and heavy chains of the antibody after reduction. This provides information on the distribution of the payload on each chain.
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload), the concentrations of the antibody and the payload can be determined, and the average DAR can be calculated.
Data Presentation
The following tables present representative data for the conjugation of this compound to a model IgG1 antibody. These values are illustrative and will vary depending on the specific antibody and reaction conditions.
Table 1: Effect of Linker-Payload to Antibody Molar Ratio on Conjugation Efficiency
| Molar Ratio (Linker:Antibody) | Average DAR (by HIC) | Monomer Purity (%) |
| 3:1 | 2.1 | >98 |
| 5:1 | 3.8 | >98 |
| 8:1 | 5.2 | >95 |
| 10:1 | 6.5 | >95 |
Table 2: Characterization of Purified ADC (Target DAR of 4)
| Analytical Method | Result |
| Average DAR (HIC) | 3.9 |
| Monomer Purity (SEC) | 99% |
| Endotoxin Level | < 0.1 EU/mg |
| Binding Affinity (EC50) | Comparable to unconjugated mAb |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |
| Hydrolysis of maleimide group. | Prepare linker-payload solution immediately before use. Ensure organic solvent is anhydrous. | |
| Insufficient linker-payload concentration. | Increase the molar ratio of linker-payload to antibody. | |
| High DAR/Aggregation | Over-reduction of the antibody. | Decrease TCEP concentration or incubation time. |
| High molar excess of linker-payload. | Reduce the molar ratio of linker-payload to antibody. | |
| Hydrophobic nature of the payload. | Optimize conjugation and purification buffers to include excipients that reduce aggregation. | |
| Poor Recovery after Purification | Aggregation and precipitation. | Perform purification at 4°C. Optimize buffer composition. |
| Non-specific binding to chromatography resin. | Choose an appropriate chromatography resin and optimize buffer conditions. |
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Mal-PEG4-VC-PAB-DMEA ADC
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[1][2] The Mal-PEG4-VC-PAB-DMEA ADC combines a monoclonal antibody with a cytotoxic payload, DMEA, through a sophisticated linker system. This linker consists of a maleimide group (Mal) for conjugation to the antibody, a polyethylene glycol (PEG4) spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) spacer.[3][]
The in vitro cytotoxicity assay is a critical step in the preclinical evaluation of ADCs to determine their potency, specificity, and mechanism of action.[2] This document provides detailed protocols for assessing the in vitro cytotoxicity of a this compound ADC using a standard tetrazolium-based colorimetric assay, such as the MTT assay.
II. Principle of the Assay
The cytotoxicity of the this compound ADC is evaluated by measuring its effect on the viability of cancer cell lines. The assay quantifies the metabolic activity of living cells, which is directly proportional to the number of viable cells. In this protocol, we describe the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, providing a measure of cell viability.
III. Mechanism of Action of this compound ADC
The ADC binds to a specific antigen on the surface of target cancer cells and is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the ADC traffics to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the valine-citrulline linker. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload, DMEA, into the cytoplasm. The released payload then exerts its cell-killing effect, leading to apoptosis.
References
Application Note: Bystander Killing Effect Assay for Mal-PEG4-VC-PAB-DMEA ADC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents to cancer cells expressing a specific surface antigen.[1][2][3] An advanced feature of some ADCs is their ability to induce a "bystander killing effect," where the cytotoxic payload released from a target antigen-positive (Ag+) cell diffuses to and kills adjacent antigen-negative (Ag-) cells within a heterogeneous tumor.[4][5] This mechanism is critical for enhancing therapeutic efficacy in tumors with varied antigen expression.
This document details a comprehensive protocol for quantifying the bystander effect of an ADC constructed with a Maleimide-PEG4-Valine-Citrulline-PAB linker system conjugated to a cytotoxic payload, DMEA.
-
Antibody: A monoclonal antibody (mAb) targeting a specific tumor surface antigen.
-
Linker System (Mal-PEG4-VC-PAB):
-
Mal (Maleimide): Enables covalent conjugation to cysteine residues on the mAb.
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer that improves solubility and pharmacokinetics.
-
VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells. This linker is stable in systemic circulation but releases the payload upon internalization into the target cell.
-
PAB (p-Aminobenzylcarbamate): A self-immolative spacer that ensures the release of the payload in its unmodified, active form following VC cleavage.
-
-
Payload (DMEA): For the purposes of this protocol, DMEA is assumed to be a potent, membrane-permeable auristatin-class payload, similar to Monomethyl Auristatin E (MMAE). Its membrane permeability is a crucial property that allows it to exit the target cell and enter neighboring bystander cells to exert its cytotoxic effect.
Assay Principle
The bystander killing effect is quantified using an in vitro co-culture assay. In this system, antigen-positive (Ag+) "target" cells are cultured together with antigen-negative (Ag-) "bystander" cells. To distinguish between the two populations, one cell line is typically engineered to express a fluorescent reporter protein (e.g., Green Fluorescent Protein, GFP).
Upon addition of the ADC, it binds exclusively to the Ag+ cells, is internalized, and traffics to the lysosome. There, the VC linker is cleaved, releasing the DMEA payload. Due to its membrane permeability, the released DMEA can diffuse out of the Ag+ cell and into the surrounding microenvironment, where it is taken up by adjacent Ag- cells, leading to their death. By measuring the viability of both cell populations, the extent of bystander killing can be determined.
Mechanism and Workflow Diagrams
ADC Mechanism of Action and Bystander Effect
The following diagram illustrates the pathway from ADC binding to the induction of bystander cell death.
Caption: Mechanism of ADC action and the bystander killing effect.
Experimental Workflow
The following flowchart outlines the key steps of the co-culture bystander assay protocol.
Caption: Experimental workflow for the co-culture bystander assay.
Materials and Reagents
-
Cell Lines:
-
Antigen-Positive (Ag+) Line: A cell line with high expression of the target antigen (e.g., SK-BR-3 for HER2).
-
Antigen-Negative (Ag-) Line: A cell line negative for the target antigen but with similar growth characteristics, stably expressing GFP (e.g., MDA-MB-468-GFP for a HER2 model).
-
-
Antibody-Drug Conjugates:
-
Test ADC: this compound conjugated to the target-specific mAb.
-
Negative Control: An isotype-matched mAb conjugated with the same linker-payload, or a non-binding ADC.
-
-
Reagents:
-
Cell Culture Media (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
96-well flat, clear-bottom, black-walled tissue culture plates (for fluorescence).
-
96-well flat, white-walled tissue culture plates (for luminescence).
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Plate reader capable of measuring fluorescence (for GFP) and luminescence (for CellTiter-Glo®).
-
Microscope for cell visualization.
-
Standard cell culture equipment.
-
Experimental Protocol
This protocol is designed for a 96-well plate format. All seeding and treatments should be performed in triplicate.
Day 1: Cell Seeding
-
Harvest and count the Ag+ and Ag- (GFP-labeled) cells. Ensure cell viability is >95%.
-
Prepare three sets of 96-well plates:
-
Monoculture Ag+: Seed Ag+ cells alone at the optimal density (e.g., 5,000 cells/well in 100 µL).
-
Monoculture Ag-: Seed Ag- (GFP) cells alone at the optimal density (e.g., 5,000 cells/well in 100 µL).
-
Co-culture: Seed a mixture of Ag+ and Ag- (GFP) cells at a defined ratio (e.g., 1:1 ratio, 2,500 Ag+ cells + 2,500 Ag- cells/well in 100 µL).
-
-
Include wells with media only for background subtraction.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
Day 2: ADC Treatment
-
Prepare serial dilutions of the test ADC and the isotype control ADC in culture media at 2x the final desired concentration. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully add 100 µL of the 2x ADC dilutions to the appropriate wells, bringing the total volume to 200 µL.
-
Add 100 µL of media to the "untreated" control wells.
-
Return the plates to the incubator.
Day 5: Viability Measurement (72h post-treatment)
-
Measure Ag- (GFP) Cell Viability:
-
Using a plate reader, measure the GFP fluorescence (Excitation: ~485 nm, Emission: ~520 nm) in the monoculture Ag- and co-culture plates. The fluorescence intensity is directly proportional to the number of viable Ag- (GFP) cells.
-
-
Measure Total Cell Viability:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Remove 100 µL of media from each well to bring the volume to 100 µL.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the total number of viable cells.
-
Data Analysis and Presentation
-
Normalize Data: For each plate, subtract the background (media only) reading from all wells. Express the viability of treated wells as a percentage of the average of the untreated control wells.
-
% Viability = (Signal_Treated / Signal_Untreated) * 100
-
-
Determine Bystander Effect:
-
Ag- (GFP) Cell Viability: The % Viability calculated from the GFP fluorescence in the co-culture plates directly shows the bystander killing effect. In the presence of Ag+ cells, the viability of Ag- cells should decrease in a dose-dependent manner, whereas in the Ag- monoculture, it should remain high.
-
Ag+ Cell Viability (Inferred): The viability of the Ag+ population in the co-culture can be inferred by subtracting the contribution of the Ag- cells (from fluorescence data) from the total viability (from luminescence data).
-
-
Plot and Present Data: Plot the % Viability against the log of the ADC concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each condition.
Example Data Table
The following table summarizes hypothetical data to illustrate the expected results.
| ADC Conc. (ng/mL) | Culture Type | Cell Line | Assay | % Viability (of Untreated Control) | IC50 (ng/mL) |
| 0 (Control) | Monoculture | Ag+ | Luminescence | 100% | \multirow{4}{}{1.5 } |
| 1 | Monoculture | Ag+ | Luminescence | 60% | |
| 10 | Monoculture | Ag+ | Luminescence | 15% | |
| 100 | Monoculture | Ag+ | Luminescence | 2% | |
| 0 (Control) | Monoculture | Ag- (GFP) | Fluorescence | 100% | \multirow{4}{}{>1000 } |
| 1 | Monoculture | Ag- (GFP) | Fluorescence | 98% | |
| 10 | Monoculture | Ag- (GFP) | Fluorescence | 95% | |
| 100 | Monoculture | Ag- (GFP) | Fluorescence | 92% | |
| 0 (Control) | Co-culture (1:1) | Ag- (GFP) | Fluorescence | 100% | \multirow{4}{}{8.5 } |
| 1 | Co-culture (1:1) | Ag- (GFP) | Fluorescence | 85% | |
| 10 | Co-culture (1:1) | Ag- (GFP) | Fluorescence | 45% | |
| 100 | Co-culture (1:1) | Ag- (GFP) | Fluorescence | 10% | |
| 0 (Control) | Co-culture (1:1) | Total (Ag+ & Ag-) | Luminescence | 100% | \multirow{4}{}{3.2 } |
| 1 | Co-culture (1:1) | Total (Ag+ & Ag-) | Luminescence | 72% | |
| 10 | Co-culture (1:1) | Total (Ag+ & Ag-) | Luminescence | 30% | |
| 100 | Co-culture (1:1) | Total (Ag+ & Ag-) | Luminescence | 6% |
Interpretation: The key finding is the significant drop in the IC50 for the Ag- (GFP) cells when they are in co-culture (8.5 ng/mL) compared to when they are cultured alone (>1000 ng/mL). This demonstrates a potent bystander killing effect.
References
- 1. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Plasma Stability Assay Protocol for Mal-PEG4-VC-PAB-DMEA Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stability of antibody-drug conjugates (ADCs) in plasma is a critical parameter that influences their efficacy and safety.[1] Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic window.[2] This document provides a detailed protocol for assessing the plasma stability of an ADC conjugated with the Mal-PEG4-VC-PAB-DMEA linker-payload system.
The this compound system incorporates several key features:
-
Maleimide (Mal): For covalent attachment to thiol groups on the antibody. The stability of the resulting thiosuccinimide linkage is a key evaluation point, as it can be susceptible to a retro-Michael reaction.[3][]
-
PEG4: A hydrophilic polyethylene glycol spacer to improve solubility and pharmacokinetic properties.[]
-
Val-Cit (VC): A dipeptide linker designed to be cleaved by lysosomal enzymes, such as Cathepsin B, within the target cell. Its stability in plasma, particularly in different species (e.g., mouse vs. human), is a critical parameter to assess due to potential cleavage by plasma enzymes like carboxylesterases.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that ensures the efficient release of the unmodified payload upon cleavage of the VC linker.
-
DMEA: The cytotoxic payload.
This protocol outlines an in vitro assay to determine the stability of the ADC by monitoring the change in the drug-to-antibody ratio (DAR) and the release of free payload over time in plasma from different species. The primary analytical method employed is liquid chromatography-mass spectrometry (LC-MS), which allows for sensitive and specific quantification of the intact ADC, different drug-loaded species, and the free payload.
Experimental Protocol
This protocol describes the incubation of the ADC in plasma, sample preparation, and subsequent analysis by LC-MS.
Materials and Reagents
-
ADC stock solution (this compound conjugated to the antibody of interest) of known concentration.
-
Control antibody (unconjugated).
-
Pooled plasma (e.g., human, mouse, rat, cynomolgus monkey), stored at -80°C. Use plasma with appropriate anticoagulant (e.g., K2EDTA) that does not interfere with the assay.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein A or antigen-specific affinity magnetic beads.
-
Wash buffers (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or other appropriate buffer).
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0).
-
Acetonitrile (ACN), LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
Water, LC-MS grade.
-
Internal standard (IS) for payload quantification (e.g., a stable isotope-labeled version of DMEA).
-
96-well plates or microcentrifuge tubes.
-
Incubator shaker set to 37°C.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Workflow for the plasma stability assay of an ADC.
Assay Procedure
-
Preparation:
-
Thaw the required volume of plasma at 37°C and centrifuge to remove any cryoprecipitates. Keep on ice.
-
Prepare the ADC stock solution in PBS at a concentration that will result in a final concentration of 50-100 µg/mL when spiked into plasma.
-
-
Incubation:
-
Spike the ADC stock solution into the plasma to achieve the desired final concentration. Gently mix.
-
Immediately take an aliquot for the T=0 time point.
-
Incubate the remaining plasma-ADC mixture in a shaking incubator at 37°C.
-
Collect aliquots at subsequent time points (e.g., 1, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze all collected aliquots at -80°C until analysis.
-
Sample Analysis
-
Thaw the plasma samples from each time point.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A or antigen-specific magnetic beads. This step is crucial to remove interfering plasma proteins.
-
Washing: Wash the beads several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC from the beads using a low pH elution buffer.
-
Neutralization: Immediately neutralize the eluate with a neutralization buffer.
-
LC-MS Analysis: Analyze the purified ADC by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to obtain the mass of the intact ADC.
-
Determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point using the following formula: Average DAR = Σ(DARn * In) / Σ(In), where DARn is the drug-to-antibody ratio of a specific species and In is its intensity.
-
-
Thaw the plasma samples from each time point.
-
Protein Precipitation: To the plasma aliquot, add 3 volumes of cold acetonitrile containing the internal standard (IS).
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Sample Analysis: Transfer the supernatant to a new plate or vial and analyze by LC-MS/MS.
-
Use a triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for sensitive and specific quantification of DMEA.
-
Generate a standard curve of the DMEA payload in control plasma to quantify its concentration in the study samples.
-
Data Presentation
The quantitative data from the plasma stability assay should be summarized in a clear and structured format.
Table 1: Plasma Stability of this compound-ADC
| Time (hours) | Average DAR (Human Plasma) | % Intact ADC Remaining (Human Plasma) | Free DMEA (ng/mL) (Human Plasma) | Average DAR (Mouse Plasma) | % Intact ADC Remaining (Mouse Plasma) | Free DMEA (ng/mL) (Mouse Plasma) |
| 0 | 3.80 | 100 | < LOQ | 3.80 | 100 | < LOQ |
| 6 | 3.75 | 98.7 | 5.2 | 3.60 | 94.7 | 25.8 |
| 24 | 3.68 | 96.8 | 12.5 | 3.10 | 81.6 | 75.1 |
| 48 | 3.60 | 94.7 | 20.1 | 2.50 | 65.8 | 132.4 |
| 96 | 3.45 | 90.8 | 35.6 | 1.80 | 47.4 | 195.3 |
| 168 | 3.20 | 84.2 | 58.9 | 1.10 | 28.9 | 260.7 |
% Intact ADC Remaining is calculated as (Average DAR at time t / Average DAR at time 0) * 100. < LOQ: Below Limit of Quantification.
Interpretation of Results
-
DAR Stability: A slow decrease in the average DAR over time in human plasma suggests good stability of the linker-drug conjugate in circulation. A more rapid decrease, as often seen in mouse plasma with VC linkers, indicates potential premature cleavage by plasma enzymes.
-
Free Payload Levels: The concentration of free DMEA in plasma should remain low. A significant increase in free payload indicates linker instability and potential for off-target toxicity.
-
Species Differences: Comparing stability across different species is crucial for preclinical model selection and for predicting human pharmacokinetics.
Conclusion
This protocol provides a robust framework for evaluating the plasma stability of ADCs utilizing the this compound linker-payload system. The combination of immunoaffinity capture and high-resolution LC-MS allows for a comprehensive assessment of ADC integrity and payload release, providing critical data to guide the selection and development of promising ADC candidates.
References
Application Note: Mass Spectrometry Analysis of Mal-PEG4-VC-PAB-DMEA Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The Mal-PEG4-VC-PAB-DMEA linker is a cleavable linker system widely used in ADC development. It features a maleimide group for conjugation to antibody cysteine residues, a polyethylene glycol (PEG) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a dimethyl-ethylenediamine (DMEA) moiety to which the payload is attached.
This application note provides a detailed protocol for the mass spectrometry (MS) analysis of ADCs containing the this compound linker. It covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) methods, and data analysis strategies for characterization and quantification.
Experimental Protocols
Sample Preparation for Intact and Subunit Mass Analysis
This protocol is designed to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.
Materials:
-
ADC sample with this compound linker
-
IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Formic acid
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
Procedure:
-
Intact Mass Analysis:
-
Desalt the ADC sample using a suitable method such as a desalting column or buffer exchange spin column.
-
Dilute the desalted ADC to a final concentration of 1 mg/mL in water.
-
-
Subunit Mass Analysis (Middle-Up):
-
To 20 µg of the ADC sample, add IdeS enzyme in a 1:1 (w/w) ratio in Tris-HCl buffer.
-
Incubate the mixture at 37°C for 30 minutes to digest the antibody below the hinge region, yielding F(ab')2 and Fc fragments.
-
For reduction of inter-chain disulfide bonds, add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. This will produce light chain (LC), Fd' (heavy chain fragment), and Fc/2 fragments.
-
Acidify the sample with 0.1% formic acid prior to LC-MS analysis.
-
Sample Preparation for Peptide Mapping and Linker-Payload Identification
This protocol is used to confirm the conjugation site and identify the linker-payload attached to specific peptides.
Materials:
-
ADC sample with this compound linker
-
RapiGest SF Surfactant
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin, sequencing grade
-
Formic acid
Procedure:
-
Denature 20 µg of the ADC in 0.1% RapiGest SF at 60°C for 15 minutes.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 60°C for 30 minutes.
-
Alkylate the free cysteines by adding IAM to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin in a 1:20 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample to pellet the precipitated RapiGest SF and collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF) coupled with a UPLC/HPLC system.
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient (for intact/subunit): 20-80% B over 15 minutes
-
Gradient (for peptide mapping): 5-40% B over 60 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode:
-
Intact/Subunit: Full MS scan from m/z 500-4000
-
Peptide Mapping: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
Data Presentation
Quantitative Data Summary
The following table summarizes the expected mass spectrometry data for an exemplary ADC (e.g., Trastuzumab) conjugated with a payload (e.g., MMAE) via the this compound linker. The molecular weight of the this compound linker is approximately 892.01 Da[1][2].
| Analyte | Expected Molecular Weight (Da) | Observed m/z (example) |
| Intact ADC | ||
| DAR=0 | ~148,000 | Varies with charge state |
| DAR=2 | ~150,500 | Varies with charge state |
| DAR=4 | ~153,000 | Varies with charge state |
| Subunit (Reduced) | ||
| Light Chain (LC) | ~23,500 | Varies with charge state |
| LC + Linker-Payload | ~25,200 | Varies with charge state |
| Heavy Chain (HC) | ~50,000 | Varies with charge state |
| HC + Linker-Payload | ~51,700 | Varies with charge state |
| Peptide Mapping | ||
| Unconjugated Peptide | Varies | Varies |
| Conjugated Peptide | Varies + Mass of Linker-Payload | Varies |
Note: The exact masses will vary depending on the specific antibody and payload used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC analysis.
Fragmentation Pathway
The fragmentation of the this compound linker during tandem mass spectrometry is crucial for structural confirmation. The Val-Cit dipeptide bond is a primary site of cleavage.
Caption: Fragmentation of the Mal-PEG4-VC-PAB linker.
Conclusion
Mass spectrometry is an indispensable tool for the comprehensive characterization of antibody-drug conjugates.[3] The protocols and data presented in this application note provide a framework for the analysis of ADCs containing the cleavable this compound linker. By employing a combination of intact mass analysis, subunit analysis, and peptide mapping, researchers can effectively determine critical quality attributes such as drug-to-antibody ratio, conjugation site, and linker stability, ensuring the development of safe and effective ADC therapeutics. The use of high-resolution mass spectrometry enables accurate mass measurements and detailed structural elucidation through fragmentation analysis.[4]
References
Application Notes and Protocols for Pharmacokinetic Study of ADCs with a Mal-PEG4-VC-PAB-DMEA Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, safety, and pharmacokinetic (PK) profile of the ADC. This document provides detailed application notes and protocols for designing and conducting a preclinical pharmacokinetic study of an ADC utilizing a maleimide-polyethylene glycol (PEG)4-valine-citrulline-p-aminobenzylcarbamate (PAB)-DMEA linker. This specific linker system is designed for selective cleavage within the target tumor cell, releasing the active payload.
The Mal-PEG4-VC-PAB-DMEA linker is a cleavable linker system.[1] The maleimide group allows for conjugation to the antibody, typically at cysteine residues. The PEG4 spacer enhances solubility and can improve the ADC's pharmacokinetic properties.[] The valine-citrulline (VC) dipeptide is a substrate for lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment.[3][4] Upon cleavage of the VC linker, the PAB spacer self-immolates to release the active DMEA payload.[]
Understanding the pharmacokinetic behavior of these complex molecules is essential for their development. Preclinical PK studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components, which helps in selecting the right candidate for clinical development.
Key Pharmacokinetic Analytes
A comprehensive PK study of an ADC requires the quantification of multiple analytes to understand its in vivo behavior:
-
Total Antibody: Measures all antibody species, including conjugated, partially deconjugated, and fully unconjugated antibody. This is typically quantified using a ligand-binding assay (LBA).
-
Antibody-Conjugated Drug (ADC): Measures the concentration of the antibody with at least one drug molecule conjugated to it. This provides insight into the stability of the ADC in circulation.
-
Unconjugated (Free) Payload: Measures the concentration of the cytotoxic drug that has been released from the antibody. This is a critical parameter for assessing off-target toxicity.
Preclinical Study Design Considerations
The design of a preclinical PK study for an ADC should be carefully considered to obtain meaningful data. Key aspects include the selection of an appropriate animal model, determination of the dose and administration route, and establishment of a sampling schedule.
Animal Model Selection: The choice of animal species for preclinical safety and efficacy studies often involves challenges related to antigen binding. Typically, rodents (e.g., mice, rats) and non-human primates are used for toxicology studies.
Dose and Administration: ADCs are generally administered intravenously. The dose levels should be selected based on efficacy and toxicology data.
Sampling Schedule: Blood samples should be collected at multiple time points to adequately characterize the plasma concentration-time profile of the different ADC analytes.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a preclinical pharmacokinetic study for an ADC.
Mechanism of Intracellular Payload Release
Caption: Mechanism of ADC internalization and payload release.
Experimental Protocols
Protocol 1: In-Life Phase - Serial Blood Sampling in Mice
Objective: To collect plasma samples at predetermined time points for pharmacokinetic analysis.
Materials:
-
ADC with this compound linker
-
Appropriate mouse strain (e.g., tumor-bearing xenograft model)
-
Sterile saline or formulation buffer
-
Insulin syringes
-
K2-EDTA-coated microcentrifuge tubes
-
Anesthesia (e.g., isoflurane)
-
Heat lamp or warming pad
-
Centrifuge
Procedure:
-
Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
On the day of dosing, calculate the required dose volume for each animal based on their body weight.
-
Administer the ADC via intravenous (IV) injection into the tail vein.
-
At each scheduled time point (e.g., 0.083, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 168 hours post-dose), collect approximately 50-100 µL of whole blood from the saphenous or submandibular vein into K2-EDTA tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Keep the blood samples on ice until processing.
-
Process the blood samples to plasma by centrifuging at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalysis - Quantification of Total Antibody by ELISA
Objective: To determine the concentration of total antibody in plasma samples.
Materials:
-
96-well microtiter plates
-
Recombinant target antigen
-
Plasma samples from the PK study
-
ADC reference standard
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the microtiter plate wells with the recombinant target antigen overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve of the ADC reference standard in pooled control plasma.
-
Dilute the study plasma samples to fall within the range of the standard curve.
-
Add the standards and diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of total antibody in the samples by interpolating from the standard curve.
Protocol 3: Bioanalysis - Quantification of Free Payload by LC-MS/MS
Objective: To determine the concentration of the unconjugated cytotoxic payload (DMEA) in plasma samples.
Materials:
-
Plasma samples from the PK study
-
Payload (DMEA) reference standard
-
Internal standard (e.g., a stable isotope-labeled analog of the payload)
-
Acetonitrile
-
Formic acid
-
Protein precipitation plate or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare a standard curve of the payload reference standard in pooled control plasma.
-
Thaw the study plasma samples and standards on ice.
-
In a protein precipitation plate or microcentrifuge tubes, add a small volume of plasma (e.g., 25 µL).
-
Add the internal standard solution.
-
Add 3-4 volumes of cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex and centrifuge at high speed (e.g., 4,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable C18 column and a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the payload and internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Calculate the concentration of the free payload in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Data Presentation
All quantitative data from the pharmacokinetic study should be summarized in tables for clear comparison.
Table 1: Example Pharmacokinetic Parameters for ADC Analytes
| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (0-t) (µg*hr/mL) | CL (mL/hr/kg) | Vd (mL/kg) | t1/2 (hr) |
| Total Antibody | ||||||
| ADC | ||||||
| Free Payload |
Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; CL: Clearance; Vd: Volume of distribution; t1/2: Half-life.
Conclusion
A well-designed pharmacokinetic study is indispensable for the successful development of ADCs. By employing the protocols and considerations outlined in these application notes, researchers can obtain a comprehensive understanding of the in vivo behavior of ADCs with a this compound linker. This knowledge is critical for optimizing ADC design, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen for clinical trials. The use of multiple bioanalytical methods to quantify the total antibody, ADC, and free payload is essential for a thorough characterization of the ADC's PK profile.
References
Troubleshooting & Optimization
off-target cleavage of Mal-PEG4-VC-PAB-DMEA linker in vivo
Welcome to the technical support center for the Mal-PEG4-VC-PAB-DMEA linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo application of this antibody-drug conjugate (ADC) linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected cleavage mechanism of the this compound linker?
The this compound linker is an enzymatically cleavable linker. The primary intended cleavage mechanism occurs within the lysosome of target cells.[1][] The valine-citrulline (VC) dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][3] Following the cleavage of the VC dipeptide, the self-immolative para-aminobenzyl (PAB) spacer spontaneously releases the conjugated drug (DMEA-payload).[1]
Q2: What are the main causes of off-target cleavage of this linker in vivo?
The primary cause of off-target cleavage, particularly in preclinical mouse models, is the susceptibility of the valine-citrulline linker to cleavage by mouse plasma carboxylesterase 1c (Ces1c). This can lead to premature release of the cytotoxic payload in systemic circulation, potentially causing off-target toxicity. While generally stable in human plasma, some level of premature cleavage can still occur due to other plasma proteases.
Q3: How does the stability of the this compound linker differ between preclinical species and humans?
A significant difference in linker stability is observed between mice and humans. The VC-PAB linker is notably unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), leading to a shorter ADC half-life. In contrast, this linker is generally more stable in human plasma. This discrepancy is a critical consideration when extrapolating preclinical data from mouse models to human clinical trials. For more predictive preclinical studies, the use of humanized mouse models or primates may be considered.
Q4: Can off-target toxicity occur even if the linker is stable in circulation?
Yes, off-target toxicity can occur through mechanisms independent of linker cleavage in the circulation. One such mechanism is the non-target-mediated uptake of the ADC. For instance, the mannose receptor, present on various healthy cells like those in the liver and spleen, can bind to the glycan structures on the antibody, leading to internalization of the ADC and subsequent payload release in non-target cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with ADCs utilizing the this compound linker.
| Observed Problem | Potential Cause | Recommended Action |
| High levels of free payload in plasma shortly after ADC administration in mice. | Premature cleavage of the VC linker by mouse carboxylesterase 1c (Ces1c). | - Acknowledge the species difference in linker stability. - Consider using alternative preclinical models, such as rats or primates, where the VC linker is more stable. - If using mice is necessary, consider linker modification strategies, such as incorporating a glutamic acid residue (Glu-VC) to enhance stability. |
| Unexpected toxicity in healthy organs (e.g., liver) despite good linker stability in plasma. | Off-target uptake of the ADC, potentially mediated by the mannose receptor. | - Investigate the expression of the target antigen in the affected organs. - Analyze the glycosylation profile of the antibody, as high mannose content can increase uptake by the mannose receptor. - Consider engineering the antibody's Fc region to reduce binding to Fc receptors on immune cells, which can also contribute to off-target uptake. |
| Inconsistent results between different ADC batches. | - Heterogeneity in the drug-to-antibody ratio (DAR). - Aggregation of the ADC due to the hydrophobicity of the payload. | - Use site-specific conjugation techniques to produce more homogeneous ADCs. - Characterize each batch thoroughly for DAR, aggregation, and purity. - Optimize the formulation to minimize aggregation, potentially by adjusting pH or using stabilizing excipients. |
| Lower than expected efficacy in xenograft models. | - Poor stability of the ADC in the preclinical model. - Inefficient release of the payload within the tumor cells. | - Assess the in vivo stability of the ADC by measuring total antibody, intact ADC, and free payload over time. - Confirm the expression of Cathepsin B and other relevant proteases in the tumor tissue. - While Cathepsin B is a primary target, other cathepsins can also cleave the VC linker; however, very low protease levels could be a factor. |
Quantitative Data Summary
The stability of ADCs with VC-PAB linkers can vary significantly depending on the species. The following table summarizes representative data on the stability of VC-PAB-containing ADCs in plasma.
| Linker Type | Species | Metric | Value | Reference |
| VC-PABC Linker | Mouse | DAR Profile | Gradual decrease over time | |
| VC-PABC Linker | Human | DAR Profile | Stable | |
| vc-PAB-MMAE | Mouse | Stability | Unstable due to Ces1c | |
| vc-PAB-MMAE | Human | Stability | Excellent stability |
Experimental Protocols
Protocol: In Vitro ADC Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
-
Materials:
-
ADC construct
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding a cold quenching solution.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Protocol: In Vivo Pharmacokinetic Study to Assess ADC Stability
This protocol provides a framework for an in vivo study to determine the pharmacokinetic properties and stability of an ADC.
-
Animal Model: Select the appropriate animal model (e.g., mice, rats).
-
ADC Administration: Administer the ADC to the animals via intravenous injection at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 168 hrs).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Total Antibody: Using an ELISA that detects the antibody regardless of conjugation status.
-
Intact ADC: Using an ELISA that requires both the antibody and the payload to be present for detection.
-
Free Payload: Using LC-MS/MS analysis of the plasma after protein precipitation.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for each analyte.
Visualizations
Caption: Chemical structure of the this compound linker.
Caption: On-target vs. off-target cleavage pathways.
Caption: Troubleshooting workflow for in vivo toxicity.
References
Technical Support Center: Optimizing Conjugation of Mal-PEG4-VC-PAB-DMEA
Welcome to the technical support center for the Mal-PEG4-VC-PAB-DMEA linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation conditions and troubleshooting common issues encountered during the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am observing a low drug-to-antibody ratio (DAR). What are the potential causes and how can I improve it?
A low DAR is a common issue that can stem from several factors throughout the conjugation process. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inefficient Antibody Reduction: The maleimide group of the linker reacts with free thiol (sulfhydryl) groups on the antibody, which are typically generated by reducing interchain disulfide bonds. Incomplete reduction will result in fewer available sites for conjugation.
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the maleimide-thiol reaction is highly dependent on factors like pH, temperature, and reaction time.
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at higher pH values, rendering it inactive for conjugation.
-
Thiol Reoxidation: Free thiols can re-form disulfide bonds, particularly in the presence of oxygen or metal ions.
Troubleshooting Steps:
-
Verify Antibody Reduction:
-
Use Ellman's reagent (DTNB) to quantify the number of free thiols per antibody after the reduction step.
-
Optimize the concentration of the reducing agent and incubation time.
-
-
Optimize Conjugation Conditions:
-
Control Maleimide Stability:
-
Prevent Thiol Reoxidation:
-
Degas buffers to remove dissolved oxygen.[1]
-
Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions.
-
| Parameter | Recommended Range | Potential Issue if Deviated |
| Reduction pH | 7.0 - 8.5 (for DTT) | Lower pH reduces DTT activity. |
| Conjugation pH | 6.5 - 7.5 | < 6.5: Slow reaction rate. > 7.5: Maleimide hydrolysis and side reactions with amines. |
| Temperature | 4°C to Room Temperature | Higher temperatures can increase reaction rate but also hydrolysis and aggregation. |
| Linker-to-Antibody Molar Ratio | 5:1 to 20:1 | Too low: Incomplete conjugation. Too high: Increased risk of aggregation. |
Q2: My final ADC product shows high levels of aggregation. How can I minimize this?
Aggregation is often driven by the increased hydrophobicity of the ADC after conjugation with the drug-linker. A high DAR can exacerbate this issue.
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR may be necessary to maintain the solubility and stability of the ADC.
-
Modify Reaction Conditions:
-
Perform the conjugation at a lower temperature (e.g., 4°C) for a longer period.
-
Reduce the molar excess of the drug-linker in the conjugation reaction.
-
-
Screen Formulation Buffers: Evaluate different buffer compositions, pH, and excipients to find a formulation that enhances the stability of your ADC.
-
Purification Strategy: Utilize purification methods that can effectively remove aggregates, such as size-exclusion chromatography (SEC).
Q3: How can I confirm that the conjugation was successful and determine the average DAR?
Several analytical techniques can be employed to characterize your ADC and determine the DAR.
| Analytical Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Average DAR | Quick and simple. | Provides an estimate only and no information on drug distribution. |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and drug load distribution. | Widely used and compatible with cysteine-linked ADCs. | May require method optimization for different ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise molecular weight of different ADC species, average DAR, and drug load distribution. | High resolution and provides detailed structural information. | Can be more complex and may require specialized equipment. |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Detailed DAR analysis and drug load distribution. | Suitable for detailed analysis. | May denature the antibody. |
Q4: What are the best practices for handling and storing the this compound linker?
The maleimide group is sensitive to moisture and hydrolysis.
-
Storage: Store the lyophilized linker at -20°C or -80°C, protected from light and moisture.
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Dissolve the linker in a high-quality, anhydrous organic solvent such as DMSO or DMF immediately prior to use.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using TCEP.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 7.0-7.5).
-
TCEP Addition: Add a 5- to 20-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) to the antibody solution. TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Buffer Exchange (if using DTT): If DTT (dithiothreitol) is used as the reducing agent, it must be removed before adding the maleimide linker to prevent it from competing in the reaction. This can be achieved using a desalting column.
Protocol 2: Conjugation of this compound to Reduced Antibody
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add Linker to Antibody: Add the desired molar excess (typically 5- to 20-fold over the antibody) of the linker solution to the reduced antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. The vessel should be protected from light.
-
Quench Reaction: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol such as N-acetylcysteine or cysteine to a final concentration of approximately 10 mM.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregates.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unreacted components.
-
Equilibrate the SEC column with a suitable storage buffer for your ADC.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. The ADC will elute first.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
-
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecules.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Troubleshooting logic for low DAR.
Caption: Mechanism of payload release.
References
Technical Support Center: Scaling Up Mal-PEG4-VC-PAB-DMEA ADC Production
Welcome to the technical support center for the scale-up of Maleimide-PEG4-Val-Cit-PAB-DMEA Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of a Mal-PEG4-VC-PAB-DMEA ADC?
Scaling up the production of this ADC presents several key challenges:
-
Maintaining Drug-to-Antibody Ratio (DAR) Consistency: Ensuring a consistent and optimal DAR is critical for the ADC's efficacy and safety. Variations in reaction conditions during scale-up can lead to batch-to-batch variability.
-
Managing Aggregation: The hydrophobicity of the linker-payload can increase the propensity for ADC aggregation, which can impact stability, potency, and immunogenicity.[1]
-
Ensuring Linker-Payload Stability: The maleimide group and the Val-Cit linker can be susceptible to degradation under certain pH and temperature conditions, potentially leading to premature drug release or side reactions.
-
Effective Purification: Removing unconjugated antibodies, free linker-payload, and process-related impurities at a large scale can be complex and requires optimized purification methods.
-
Handling of Potent Components: The cytotoxic nature of the payload necessitates specialized containment facilities and handling protocols to ensure operator safety.
Q2: How does the this compound linker contribute to scalability challenges?
Each component of the linker presents specific considerations during scale-up:
-
Maleimide: This group is reactive towards free thiols on cysteine residues. However, it can undergo side reactions such as hydrolysis or reaction with primary amines at higher pH, and the resulting thioether bond can be subject to retro-Michael reaction, leading to payload detachment.
-
PEG4: The polyethylene glycol spacer is included to enhance the hydrophilicity of the linker-payload, which can help mitigate aggregation.[] However, the length of the PEG chain can influence the overall pharmacokinetic properties of the ADC.
-
Val-Cit-PAB: This dipeptide linker is designed to be cleaved by lysosomal enzymes like Cathepsin B inside the target cell. Its stability is pH and temperature-dependent, and premature cleavage during production must be avoided.
-
DMEA: While the exact role of DMEA can vary depending on the full payload structure, it often serves as a solubility-enhancing moiety or a component of the cytotoxic agent. Its physicochemical properties will contribute to the overall solubility and aggregation potential of the linker-payload and the final ADC.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) upon Scale-Up
Symptoms:
-
Batch-to-batch variability in average DAR.
-
Wider distribution of DAR species than observed at lab scale.
| Possible Causes | Troubleshooting Steps |
| Inefficient Mixing | At larger scales, inefficient mixing can lead to localized concentration gradients of the linker-payload, resulting in inconsistent conjugation. Ensure the mixing speed and impeller design are optimized for the vessel size to maintain a homogenous reaction mixture. |
| Variability in Raw Materials | Inconsistent quality of the antibody, linker-payload, or reducing agents can affect conjugation efficiency. Implement stringent quality control testing for all incoming raw materials. |
| Temperature and pH Fluctuations | Deviations from the optimal temperature and pH of the conjugation reaction can impact the reaction rate and the stability of the reactants. Implement tight process controls and monitoring for these parameters. |
| Inaccurate Reagent Addition | The rate and method of adding the linker-payload and other reagents can influence the conjugation process. Utilize calibrated addition funnels or pumps to ensure controlled and consistent reagent delivery. |
Issue 2: Increased Aggregation During or After Production
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species detected by Size Exclusion Chromatography (SEC).
| Possible Causes | Troubleshooting Steps |
| High ADC Concentration | Higher concentrations during processing can increase the likelihood of aggregation. Evaluate the impact of ADC concentration at each step and consider dilution if aggregation is concentration-dependent. |
| Sub-optimal Buffer Conditions | The pH and ionic strength of the buffers used during conjugation and purification can significantly affect ADC solubility. Conduct a formulation screen to identify the optimal buffer conditions that minimize aggregation. |
| Shear Stress | Pumping and mixing at high speeds can induce shear stress, leading to protein unfolding and aggregation. Monitor and optimize mixing speeds and pump flow rates. |
| Hydrophobicity of the Linker-Payload | The inherent hydrophobicity of the linker-payload is a primary driver of aggregation. While the PEG4 spacer helps, consider the use of excipients like surfactants or stabilizers in the formulation. |
Issue 3: Low Conjugation Yield or Incomplete Reaction
Symptoms:
-
A high percentage of unconjugated antibody remains after the reaction.
-
Lower than expected average DAR.
| Possible Causes | Troubleshooting Steps |
| Sub-optimal Reaction pH | The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. Below this range, the reaction rate decreases, and above it, maleimide hydrolysis and reaction with amines become more prevalent. Tightly control the pH of the reaction buffer. |
| Oxidation of Thiols | Free thiols on the antibody can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers. |
| Insufficient Molar Excess of Linker-Payload | An inadequate amount of the linker-payload will result in incomplete conjugation. Optimize the molar ratio of linker-payload to antibody at the larger scale. |
| Steric Hindrance | The accessibility of the cysteine residues on the antibody can be a limiting factor. Ensure that the antibody is properly folded and that the conjugation conditions do not promote conformational changes that could mask the conjugation sites. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Maleimide Conjugation
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) to remove any interfering substances.
-
Concentrate the antibody to the desired starting concentration (typically 5-20 mg/mL).
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution at a specific molar excess.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to generate free thiol groups.
-
Remove the excess reducing agent by diafiltration or using a desalting column.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the reduced antibody solution at a predetermined molar ratio. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using methods such as tangential flow filtration (TFF), size exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free linker-payload, and other impurities.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab) at 280 nm and the linker-payload (ε_LP) at its wavelength of maximum absorbance (λ_max) and at 280 nm.[3]
-
-
Measure ADC Absorbance:
-
Dilute the purified ADC sample to an appropriate concentration.
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max of the linker-payload (A_λmax).
-
-
Calculate Concentrations:
-
Calculate the concentration of the linker-payload (C_LP) using the absorbance at λ_max and its extinction coefficient at that wavelength.
-
Calculate the concentration of the antibody (C_Ab) using the absorbance at 280 nm, correcting for the contribution of the linker-payload at this wavelength.
-
-
Calculate DAR:
-
The average DAR is the ratio of the molar concentration of the linker-payload to the molar concentration of the antibody (DAR = C_LP / C_Ab).
-
Visualizations
Caption: General workflow for this compound ADC production.
Caption: Troubleshooting logic for ADC production scale-up.
References
Technical Support Center: Stability of Mal-PEG4-VC-PAB-DMEA Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG4-VC-PAB-DMEA linker. The primary focus is on addressing stability issues arising from the hydrophobicity of the conjugated payload.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of instability and aggregation in ADCs using the this compound linker system?
The principal cause of instability, particularly aggregation, is the increased hydrophobicity of the ADC molecule after conjugation.[1] Many potent cytotoxic payloads are highly hydrophobic.[1] When these molecules are attached to the antibody's surface, they can form hydrophobic patches. These patches on different ADC molecules can interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of soluble and insoluble aggregates.[1][2]
Q2: My ADC shows significant aggregation immediately after the conjugation reaction. What are the potential causes and solutions?
Several factors during the conjugation process can lead to immediate aggregation. Here are common causes and troubleshooting steps:
| Potential Cause | Troubleshooting & Optimization |
| High Hydrophobicity of Payload | The payload itself is a primary driver. While difficult to change, consider linker modifications to increase overall hydrophilicity.[3] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases surface hydrophobicity and the likelihood of aggregation. Optimize the conjugation reaction to achieve a lower, more homogenous DAR. |
| Presence of Organic Co-solvents | Organic solvents used to dissolve the hydrophobic linker-payload can partially denature the antibody, exposing hydrophobic regions. Minimize the concentration of organic solvents and perform efficient buffer exchange post-conjugation. |
| Unfavorable Buffer Conditions | Suboptimal pH or low ionic strength can promote aggregation. Ensure the buffer pH is not close to the antibody's isoelectric point and that salt concentrations are sufficient to maintain solubility. |
Q3: My ADC appears stable initially, but aggregates over time during storage. How can I improve its long-term stability?
Time-dependent aggregation is a common issue related to the formulation and storage conditions.
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Formulation | The formulation buffer is critical. Screen various excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) that are known to stabilize proteins and prevent aggregation. |
| Inappropriate Storage Temperature | Exposure to elevated temperatures can accelerate degradation and aggregation. Store the ADC at recommended low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) after sterile filtration. Perform thermal stress studies to understand the ADC's stability profile. |
| Physical Stress | Shaking or agitation during transportation or handling can induce aggregation. Handle ADC solutions gently and consider the inclusion of surfactants in the formulation to minimize surface-induced denaturation. |
| Light Exposure | Some payloads are photosensitive, and light exposure can trigger degradation, leading to aggregation. Protect the ADC from light during all manufacturing, storage, and handling steps. |
Q4: I'm observing premature release of the payload from my ADC in plasma stability assays. What could be the cause?
The this compound linker is designed for stability in circulation and cleavage by intracellular enzymes. However, premature payload release can occur.
| Potential Cause | Troubleshooting & Optimization |
| Linker Instability in Plasma | The valine-citrulline (VC) linker can exhibit some susceptibility to plasma enzymes, such as neutrophil elastase, which can lead to off-target cleavage. This is a known characteristic of this linker type. |
| Maleimide-Thiol Instability | The succinimide ring formed from the maleimide-thiol conjugation can undergo a retro-Michael reaction, leading to deconjugation, especially if the local microenvironment of the cysteine is constrained. Hydrolysis of the succinimide ring can stabilize the linkage. |
| Species-Specific Plasma Enzymes | Rodent plasma (mouse, rat) contains carboxylesterases that can cleave certain linkers more readily than human or non-human primate plasma. Be aware of species differences when interpreting in vitro plasma stability data and its translation to in vivo models. |
Q5: My high-DAR ADC has excellent in vitro potency but performs poorly in vivo. Why is there a disconnect?
This is a common observation and is often linked to the ADC's increased hydrophobicity.
-
In vitro , a higher DAR means more payload delivered per antibody binding event, leading to higher potency.
-
In vivo , however, the increased hydrophobicity of high-DAR ADCs can lead to several problems:
-
Accelerated Clearance : Hydrophobic ADCs are rapidly cleared from circulation, primarily by the liver and cells of the mononuclear phagocytic system (MPS). This reduces the ADC's exposure and the amount that reaches the tumor.
-
Aggregation : As discussed, hydrophobicity drives aggregation, and these aggregates are quickly cleared from the body, further reducing efficacy.
-
Off-Target Toxicity : Rapid clearance and uptake by non-target cells can increase toxicity, limiting the maximum tolerated dose (MTD).
-
The solution often involves modulating the hydrophobicity through the use of hydrophilic linkers (like the PEG4 spacer in your linker) or by optimizing for a lower DAR that balances potency and pharmacokinetic properties.
Quantitative Data on Hydrophobicity and Stability
The following tables summarize the typical relationship between payload hydrophobicity, Drug-to-Antibody Ratio (DAR), and key ADC stability attributes. Data is illustrative and based on trends reported in the literature.
Table 1: Impact of Payload Hydrophobicity on ADC Aggregation (Assumes a constant DAR of 4)
| Payload | Representative logP | % High Molecular Weight Species (HMWS) after 1 week at 4°C | Thermal Stability (Tagg, °C) |
| Hydrophilic | < 1.0 | < 1% | 68°C |
| Moderately Hydrophobic | 1.0 - 3.0 | 2-5% | 65°C |
| Highly Hydrophobic | > 3.0 | 5-15% | 61°C |
Table 2: Impact of DAR on ADC Stability (Assumes a constant moderately hydrophobic payload)
| Drug-to-Antibody Ratio (DAR) | % High Molecular Weight Species (HMWS) after 1 week at 4°C | In Vivo Plasma Half-Life (Hours) |
| 2 | < 2% | ~250 |
| 4 | 2-5% | ~180 |
| 8 | > 10% | < 50 |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (HMWS), or aggregates, in ADC preparations.
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector (e.g., Agilent, Waters).
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
-
Mobile Phase Preparation:
-
Prepare a physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Filter the mobile phase through a 0.22 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (adjust based on column specifications).
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 280 nm.
-
Run Time: Approximately 30 minutes, ensuring all species have eluted.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, high molecular weight species (HMWS), and any low molecular weight species (LMWS).
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 2: Assessment of Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, allowing for the determination of the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Filter both mobile phases through a 0.22 µm filter and degas.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-20 min: 0% to 100% B (linear gradient)
-
20-25 min: 100% B
-
25-30 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Caption: Experimental workflow for assessing ADC stability.
Caption: Mechanism of this compound linker cleavage.
Caption: Impact of payload hydrophobicity on ADC stability.
References
minimizing premature payload release from Mal-PEG4-VC-PAB-DMEA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the premature release of payloads from Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG4-VC-PAB-DMEA linker system.
Diagram: Intended Intracellular Drug Release Pathway
The following diagram illustrates the designed mechanism of action for a this compound linked ADC. The process begins with the ADC binding to a target cell and culminates in the release of the active payload within the lysosome.
Caption: Intended ADC mechanism: from circulation to intracellular payload release.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature payload release from maleimide-containing ADCs?
A1: The primary cause is the instability of the thiosuccinimide bond formed between the maleimide group of the linker and a cysteine residue on the antibody. This bond can undergo a reversible retro-Michael reaction, leading to the deconjugation of the entire drug-linker complex from the antibody in systemic circulation.[1][2] This can lead to off-target toxicity and reduced therapeutic efficacy.
Q2: What is the specific role of each component in the this compound linker?
A2: Each component has a distinct function:
-
Mal (Maleimide): Enables covalent conjugation to thiol groups of cysteine residues on the antibody.[3][4]
-
PEG4 (Polyethylene Glycol, 4 units): Acts as a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the ADC.
-
VC (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment but have low activity in systemic circulation.[4]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes to release the active drug payload.
-
DMEA (Payload): Represents the cytotoxic drug warhead (e.g., a derivative of MMAE or MMAF) that exerts the therapeutic effect after its release inside the cancer cell.
Q3: How does pH affect the stability of the maleimide-cysteine linkage?
A3: The stability of the maleimide-cysteine linkage is highly pH-dependent.
-
Optimal Conjugation pH (6.5-7.5): This range provides a balance, ensuring the thiol is sufficiently reactive (as a thiolate anion) while minimizing side reactions with amines (e.g., on lysine residues).
-
Alkaline pH (>7.5): Higher pH increases the rate of maleimide hydrolysis, where the maleimide ring opens to form an unreactive maleic acid amide derivative, preventing conjugation. It can also accelerate the undesired retro-Michael reaction in already-formed conjugates.
-
Acidic pH (<6.5): While generally improving the stability of the formed conjugate against retro-Michael addition, very acidic conditions can slow the initial conjugation reaction rate because the thiol group is predominantly in its less reactive protonated form.
Troubleshooting Guide: Premature Payload Release
If you are observing a loss of payload from your ADC during storage or in plasma stability assays, consult the following guide.
Diagram: Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting premature payload deconjugation.
Issue 1: Payload Loss During Storage
-
Possible Cause: The ADC is stored under suboptimal conditions (temperature, buffer pH) that promote the retro-Michael reaction.
-
Troubleshooting Steps:
-
Verify Storage Temperature: ADCs are typically stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term). Confirm that your storage conditions match the recommendations. Avoid repeated freeze-thaw cycles.
-
Analyze Formulation Buffer pH: As noted, the stability of the maleimide-cysteine linkage is pH-sensitive. A slightly acidic pH (e.g., 6.0-6.5) is often preferred for long-term stability of the conjugate.
-
Check for Excipients: Ensure the formulation does not contain components that could compromise stability, such as free thiols.
-
Issue 2: Payload Loss in Plasma Stability Assays
-
Possible Cause: In addition to the retro-Michael reaction, the payload may be exchanged with thiol-containing molecules abundant in plasma, such as albumin and glutathione.
-
Troubleshooting Steps:
-
Stabilize the Linkage (Recommended): The most effective strategy to prevent both spontaneous deconjugation and thiol exchange is to hydrolyze the thiosuccinimide ring post-conjugation. This "ring-opening" creates a succinamic acid thioether which is significantly more stable and not susceptible to the retro-Michael reaction. This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.5-9.0) for a controlled period after the initial conjugation.
-
Select Appropriate Preclinical Models: The Val-Cit linker can show species-specific instability. It is relatively unstable in rodent plasma due to cleavage by carboxylesterase enzymes (like Ces1c in mice) but shows high stability in human plasma. This is crucial when interpreting preclinical data.
-
Diagram: Key Instability Pathway vs. Stabilization
This diagram illustrates the competing reactions that determine the fate of the maleimide-cysteine bond and how hydrolysis can stabilize the conjugate.
Caption: Competing retro-Michael (instability) and hydrolysis (stability) pathways.
Quantitative Data Summary
While specific data for this compound is proprietary, the following table summarizes representative stability data for ADCs using similar maleimide-cysteine conjugation and VC-PAB linkers, highlighting key influencing factors.
| Condition | ADC Type | Matrix | Time (hours) | % Intact ADC Remaining | Reference |
| pH Effect | Maleimide-linked ADC | pH 6.0 Buffer | 72 | ~95% | |
| Maleimide-linked ADC | pH 7.4 Buffer | 72 | ~70-80% | ||
| Thiol Exchange | Maleimide-linked ADC | Human Plasma | 72 | ~85% (drug loss to albumin) | |
| Stabilization | Standard Maleimide ADC | Mouse Plasma | 120 | ~62% | |
| Hydrolyzed ("Ring-Opened") ADC | Mouse Plasma | 168 | >95% | ||
| Species | VC-PAB linked ADC | Mouse Plasma | 24 | ~50% (due to Ces1c) | |
| VC-PAB linked ADC | Human Plasma | 168 | >95% |
Key Experimental Protocols
Protocol 1: General In Vitro Plasma Stability Assessment
Objective: To determine the stability of the ADC and quantify premature payload release in plasma from different species.
Methodology:
-
Preparation: Dilute the purified ADC stock to a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) pre-warmed to 37°C. Also prepare a control sample in a stable formulation buffer (e.g., pH 6.5 histidine buffer).
-
Incubation: Incubate all samples in a controlled 37°C incubator.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze the collected aliquots at -80°C to quench any reaction.
-
Sample Analysis: Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR).
-
Primary Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is the gold standard for resolving different drug-loaded species and calculating the average DAR.
-
Orthogonal Method: LC-MS analysis can be used to identify and quantify the released payload and confirm the integrity of the ADC.
-
-
Data Calculation: Calculate the average DAR at each time point relative to the T=0 sample. Plot the average DAR versus time to determine the rate of drug deconjugation.
Protocol 2: Post-Conjugation Thiosuccinimide Ring Hydrolysis
Objective: To increase the stability of the ADC by converting the thiosuccinimide linkage to a stable succinamic acid thioether.
Methodology:
-
Conjugation: Perform the standard conjugation reaction between the reduced antibody (containing free thiols) and the this compound linker at pH 7.0-7.5 until the desired DAR is achieved.
-
pH Adjustment: After conjugation is complete, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Hydrolysis Incubation: Incubate the ADC solution at room temperature for 1-4 hours. The optimal time should be determined empirically for your specific ADC.
-
Neutralization and Purification: Adjust the pH back to a neutral or slightly acidic range (e.g., pH 6.5) for storage. Purify the ADC using standard methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove any unreacted linker and exchange the buffer for the final formulation buffer.
-
Confirmation: Analyze the resulting ADC by mass spectrometry to confirm the mass shift associated with the addition of a water molecule, which indicates successful ring-opening. Re-run the plasma stability assay (Protocol 1) to confirm the enhanced stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ADC Heterogeneity with Mal-PEG4-VC-PAB-DMEA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ADC heterogeneity when using the Mal-PEG4-VC-PAB-DMEA linker-payload system.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, purification, and characterization of your Antibody-Drug Conjugate (ADC).
Low Drug-to-Antibody Ratio (DAR)
Question: My final ADC has a lower than expected average DAR. What are the potential causes and how can I increase it?
Answer: Low DAR is a common issue that can arise from several factors throughout the conjugation process. Below is a step-by-step guide to troubleshoot and optimize your reaction for a higher DAR.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Antibody Reduction | Ensure complete reduction of interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., DTT or TCEP), incubation time, and temperature. For example, using DTT at concentrations of 10-20 mM at 37°C for 30-60 minutes is a good starting point.[1] Verify the number of free thiols per antibody using Ellman's test before proceeding with conjugation. |
| Re-oxidation of Thiols | After reduction, handle the antibody in a low-oxygen environment. Use degassed buffers and consider flushing reaction vessels with an inert gas like nitrogen or argon.[2] The inclusion of a chelating agent such as EDTA (1-2 mM) in the buffer can help prevent metal-catalyzed oxidation. |
| Maleimide Hydrolysis | The maleimide group on the linker is susceptible to hydrolysis, especially at pH > 7.5.[3] Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.[4] |
| Insufficient Molar Excess of Linker-Payload | Increase the molar excess of the this compound linker-payload relative to the antibody. A common starting point is a 5-10 fold molar excess. Titrate this ratio to find the optimal condition for your specific antibody. |
| Suboptimal Reaction pH | The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[3] At a pH below 6.5, the reaction rate slows down, while at a pH above 7.5, maleimide hydrolysis becomes more significant. |
Troubleshooting Workflow for Low DAR:
High Levels of Aggregation
Question: I am observing significant aggregation in my ADC preparation, either during the reaction or after purification. What could be the cause and how can I minimize it?
Answer: ADC aggregation is often driven by the increased hydrophobicity of the conjugate due to the attached linker-payload. The this compound contains hydrophobic components which can contribute to this issue.
Potential Causes and Solutions:
| Cause | Recommended Action |
| High Average DAR | A higher drug loading increases the overall hydrophobicity of the ADC, which can lead to aggregation. If possible, aim for a lower average DAR (e.g., 2-4) by adjusting the conjugation conditions as described in the "Low DAR" section. |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Perform buffer screening to identify conditions that minimize aggregation. Buffers such as histidine or citrate at a slightly acidic pH (e.g., pH 6.0) can sometimes improve stability. |
| Presence of Organic Co-solvents | While organic co-solvents like DMSO or DMF are necessary to dissolve the linker-payload, their concentration in the final reaction mixture should be minimized (typically <10% v/v) as they can act as denaturants and promote aggregation. |
| Temperature and Mechanical Stress | Avoid high temperatures and vigorous agitation during the conjugation and purification steps. Perform reactions at room temperature or 4°C and use gentle mixing. |
| Storage Conditions | Store the purified ADC in a cryoprotectant-containing buffer (e.g., with sucrose or trehalose) at -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Assessment of Aggregation:
Size Exclusion Chromatography (SEC) is the standard method for quantifying ADC aggregates.
| Parameter | Typical Value |
| Column | Agilent AdvanceBio SEC 300Å, 2.7 µm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Expected Elution Profile | High Molecular Weight Species (Aggregates) -> Monomer -> Low Molecular Weight Species (Fragments) |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-payload?
A1: Each part of this linker-payload has a specific function:
-
Mal (Maleimide): A thiol-reactive group that forms a stable covalent bond with the free sulfhydryl groups on the reduced cysteine residues of the antibody.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and stability of the ADC, and can prolong its circulation half-life.
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, inside the target cancer cell, ensuring payload release only after internalization.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, after cleavage of the VC linker, spontaneously releases the active payload.
-
DMEA (N,N-dimethylethylenediamine): This is part of the cytotoxic payload itself. In many duocarmycin-based payloads, for example, the DMEA moiety contributes to the molecule's DNA alkylating activity, which ultimately leads to cell death.
Payload Release Mechanism:
Q2: How can I characterize the heterogeneity of my ADC prepared with this compound?
A2: The primary source of heterogeneity in this type of ADC is the variation in the number of linker-payloads attached to each antibody, resulting in a mixture of species with different Drug-to-Antibody Ratios (DARs). Hydrophobic Interaction Chromatography (HIC) is the gold standard for characterizing this.
-
Principle of HIC: HIC separates proteins based on their surface hydrophobicity. Since the this compound linker-payload is hydrophobic, each conjugation adds to the overall hydrophobicity of the antibody.
-
Elution Profile: In a typical HIC separation with a decreasing salt gradient, the species will elute in order of increasing DAR: unconjugated antibody (DAR 0) elutes first, followed by DAR 2, DAR 4, DAR 6, and DAR 8 species.
Typical HIC-HPLC Parameters for DAR Analysis:
| Parameter | Recommended Conditions |
| Column | Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.95 with 25% Isopropanol |
| Gradient | 0-100% B over 20-30 minutes |
| Flow Rate | 0.8-1.0 mL/min |
| Temperature | 25-30°C |
| Detection | UV at 280 nm |
Q3: What is a typical DAR distribution for a cysteine-conjugated ADC?
A3: The distribution of DAR species is highly dependent on the reaction conditions, particularly the molar excess of the reducing agent and the linker-payload. For a typical IgG1 antibody with four interchain disulfide bonds, targeting an average DAR of 4 will often result in a distribution of DAR 0, 2, 4, 6, and 8 species.
Example DAR Distribution (Target Average DAR ≈ 4):
| DAR Species | Relative Abundance (%) |
| DAR 0 | 5 - 15 |
| DAR 2 | 20 - 30 |
| DAR 4 | 35 - 45 |
| DAR 6 | 15 - 25 |
| DAR 8 | < 5 |
Note: This is an illustrative example, and the actual distribution will vary based on the specific antibody and reaction conditions.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Reduction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) stock solution (100 mM in water)
-
Desalting columns (e.g., Sephadex G-25) equilibrated with Conjugation Buffer
Procedure:
-
To the antibody solution, add the Reduction Buffer to the final desired concentration.
-
Add the DTT stock solution to achieve the desired molar excess (e.g., 10-20 fold molar excess over antibody) to target a specific number of free thiols.
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.
-
Immediately after incubation, remove the excess DTT using a desalting column equilibrated with degassed Conjugation Buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using UV-Vis spectroscopy (A280) and Ellman's test, respectively. Proceed immediately to the conjugation step.
Protocol 2: Conjugation with this compound
Materials:
-
Reduced antibody from Protocol 1
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 2 mM EDTA, pH 7.2, degassed
-
This compound linker-payload
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Solution: N-acetylcysteine (100 mM in water)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM) immediately before use.
-
Adjust the concentration of the reduced antibody with Conjugation Buffer to 2-5 mg/mL.
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody). The final concentration of DMSO should be below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of the Quenching Solution (relative to the linker-payload) and incubate for 20 minutes.
Protocol 3: ADC Purification
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer: e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or SEC equilibrated with the Purification Buffer.
-
To isolate specific DAR species, preparative HIC can be employed.
-
Concentrate the purified ADC to the desired concentration using an appropriate ultrafiltration method.
-
Sterile filter the final ADC solution and store at -80°C.
General Experimental Workflow:
References
Technical Support Center: Mal-PEG4-VC-PAB-DMEA ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Mal-PEG4-VC-PAB-DMEA linker system.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker system?
A1: Each component of this linker system has a specific function designed to ensure stability in circulation and efficient payload release within target cells:
-
Mal (Maleimide): Provides a reactive group for conjugation to thiol groups on the antibody, typically on cysteine residues.
-
PEG4 (Polyethylene Glycol, 4 units): Acts as a hydrophilic spacer. It enhances the solubility of the ADC, which can be crucial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation and can lead to a more favorable pharmacokinetic profile.[1][2]
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells.[][4] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer. Once the VC linker is cleaved by proteases, the PAB group undergoes a spontaneous 1,6-elimination reaction, which releases the attached drug in its active form.[]
-
DMEA (Dimethylaminoethanol): This component functions as a hydrophilic modifier or solubilizer within the linker-payload construct. Its primary role is to further increase the hydrophilicity of the linker-payload, which helps to reduce aggregation, improve the stability of the ADC formulation, and contribute to better pharmacokinetic properties.
Q2: What is the primary effect of including DMEA in the linker on the ADC's properties?
A2: The inclusion of DMEA, often in conjunction with PEG, is a strategy to mitigate the challenges posed by hydrophobic payloads. Highly hydrophobic drugs can cause the resulting ADC to aggregate, leading to faster clearance from circulation, potential immunogenicity, and reduced efficacy. By increasing the overall hydrophilicity of the linker-drug conjugate, DMEA helps to:
-
Enhance Solubility and Reduce Aggregation: This leads to a more stable and homogeneous ADC preparation.
-
Improve Pharmacokinetics: By preventing aggregation and non-specific uptake, the ADC can have a longer circulation half-life and improved exposure.
-
Allow for Higher Drug-to-Antibody Ratios (DARs): Increasing the hydrophilicity of the linker-payload can enable the successful development of ADCs with higher DARs without compromising their stability and pharmacokinetic profile.
Q3: How does the this compound linker facilitate targeted drug release?
A3: The linker is designed for stability in the bloodstream and specific cleavage within the target cell. The ADC circulates systemically, and upon binding to its target antigen on a cancer cell, it is internalized, typically via endocytosis. It is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, like Cathepsin B, cleave the Val-Cit dipeptide. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the DMEA-payload, which can then exert its cytotoxic effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound ADC pharmacokinetics.
Issue 1: Rapid Clearance and Low Exposure of the ADC in Pharmacokinetic Studies
-
Question: My ADC with the this compound linker shows unexpectedly rapid clearance and low AUC (Area Under the Curve) in my animal model. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Potential Cause 1: ADC Aggregation. Even with hydrophilic linkers, highly hydrophobic payloads or high DARs can still lead to aggregation. Aggregated ADCs are often rapidly cleared by the mononuclear phagocyte system (MPS).
-
Recommended Action:
-
Characterize ADC Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, dimer, and higher-order aggregates in your ADC preparation before in vivo administration.
-
Optimize DAR: If aggregation is high, consider preparing ADCs with a lower average DAR and compare their pharmacokinetic profiles.
-
Formulation Optimization: Experiment with different formulation buffers. Varying the pH or including excipients like polysorbates can sometimes reduce aggregation.
-
-
-
Potential Cause 2: In vivo Linker Instability. While the VC linker is designed for lysosomal cleavage, some level of premature cleavage in circulation can occur, especially in certain animal models. The maleimide-thiol linkage can also be susceptible to retro-Michael addition, leading to payload loss.
-
Recommended Action:
-
Measure Free Payload: Use LC-MS/MS to quantify the concentration of the free DMEA-payload in the plasma samples from your PK study. An unexpectedly high concentration of free payload early after administration suggests premature linker cleavage.
-
Compare Total vs. Conjugated Antibody PK: Use two different ELISA formats to measure both the total antibody (detects all antibody molecules, regardless of conjugation status) and the conjugated antibody (detects only antibody with at least one payload attached). A significantly faster clearance of the conjugated antibody compared to the total antibody points to in vivo deconjugation.
-
-
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Question: I am observing high inter-animal variability in the pharmacokinetic parameters (e.g., Cmax, AUC) of my ADC. What could be the reason?
-
Answer:
-
Potential Cause 1: Inconsistent ADC Formulation. If the ADC preparation is not homogeneous or contains varying levels of aggregates, this can lead to inconsistent in vivo behavior.
-
Recommended Action:
-
Ensure Homogeneity: Before dosing, ensure your ADC solution is well-mixed and visually free of particulates.
-
Pre-dose Analytics: Perform SEC-HPLC on the exact formulation being used for injection to confirm the aggregation state is consistent across all samples.
-
-
-
Potential Cause 2: Anti-Drug Antibodies (ADAs). The immune system of the animal model may generate antibodies against the ADC, which can accelerate its clearance.
-
Recommended Action:
-
ADA Assessment: Collect plasma samples at later time points and at the end of the study to test for the presence of anti-drug antibodies using an appropriate immunoassay.
-
Consider Immunogenicity Mitigation: If ADAs are detected, you may need to consider using immunosuppressed or transgenic animal models for future studies.
-
-
-
Data Presentation
The inclusion of hydrophilic components like PEG4 and DMEA in the linker is intended to improve the pharmacokinetic profile of an ADC, particularly when a hydrophobic payload is used. The following table provides an illustrative example of the expected impact on key pharmacokinetic parameters.
Note: The following values are for demonstration purposes to illustrate the expected trend and are not derived from a single head-to-head comparative study found in the search results. Actual values will vary based on the specific antibody, payload, and animal model used.
| Parameter | ADC with Standard VC-PAB Linker (Illustrative) | ADC with this compound Linker (Illustrative) | Expected Effect of DMEA/PEG4 |
| Clearance (CL) | 1.5 mL/h/kg | 0.8 mL/h/kg | Decrease |
| Half-life (t½) | 90 hours | 150 hours | Increase |
| Area Under the Curve (AUC) | 6,700 hµg/mL | 12,500 hµg/mL | Increase |
| Volume of Distribution (Vd) | 80 mL/kg | 75 mL/kg | No significant change or slight decrease |
| Aggregation (%) | 15% | < 5% | Decrease |
Experimental Protocols
1. Protocol: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the monomeric, dimeric, and high molecular weight species of the ADC.
-
System: HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a known volume (e.g., 20 µL) of the ADC sample.
-
Run the separation isocratically for a sufficient time to allow all species to elute (typically 30 minutes).
-
Identify the peaks corresponding to the monomer and aggregates based on their retention times (aggregates elute earlier).
-
Integrate the peak areas to calculate the percentage of each species.
-
2. Protocol: Quantification of Total Antibody and Conjugated ADC by ELISA
-
Objective: To determine the plasma concentrations of total antibody and conjugated ADC to assess in vivo deconjugation.
-
Total Antibody ELISA:
-
Capture: Coat a 96-well plate with an anti-human IgG (Fc-specific) antibody.
-
Sample Incubation: Add diluted plasma samples and standards (unconjugated antibody).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody for detection.
-
Substrate: Add TMB substrate and measure absorbance at 450 nm.
-
-
Conjugated ADC ELISA:
-
Capture: Coat a 96-well plate with an antibody that specifically binds the target antigen of the ADC.
-
Sample Incubation: Add diluted plasma samples and standards (purified ADC).
-
Detection: Use an HRP-conjugated anti-human IgG antibody for detection.
-
Substrate: Add TMB substrate and measure absorbance at 450 nm.
-
-
Analysis: Compare the concentration-time profiles of the total antibody and the conjugated ADC. A faster decline in the conjugated ADC concentration indicates payload loss.
3. Protocol: Quantification of Free Payload in Plasma by LC-MS/MS
-
Objective: To measure the concentration of prematurely released payload in circulation.
-
Sample Preparation:
-
Precipitate plasma proteins using a solvent like acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Develop specific precursor-to-product ion transitions for the DMEA-payload and an internal standard.
-
Quantification: Generate a standard curve using known concentrations of the DMEA-payload spiked into control plasma and quantify the unknown samples.
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: Experimental workflow for assessing ADC pharmacokinetics.
Caption: Troubleshooting decision tree for rapid ADC clearance.
References
Validation & Comparative
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform ADC Design
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which unite the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component underpinning the efficacy and safety of an ADC is the linker, the chemical bridge between the antibody and the payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, therapeutic window, and ultimately, its clinical success.[1]
This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to aid researchers in making informed decisions for the rational design of next-generation ADCs.
Mechanism of Action: Two Distinct Strategies for Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their strategy for releasing the cytotoxic payload.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the systemic circulation but to undergo scission upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:
-
Enzyme-sensitive linkers: These often feature dipeptide sequences, such as the widely used valine-citrulline (vc) motif, which are substrates for lysosomal proteases like cathepsin B that are overexpressed in many tumor cells.[2]
-
pH-sensitive linkers: Linkers containing moieties like hydrazones are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.[1]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." Once released, if the payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers: Release Through Antibody Degradation
In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome after internalization into the target cell. This process liberates the payload still attached to the linker and an amino acid residue from the antibody (e.g., lysine-SMCC-DM1).
This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell. However, the released payload-linker-amino acid complex is often charged and membrane-impermeable, which typically prevents a bystander effect.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature.
In Vitro Cytotoxicity
The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| Linker Type | ADC Construct (Antibody-Linker-Payload) | Cell Line | Target Antigen | IC50 | Key Findings | Reference |
| Cleavable | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | HER2 | 14.3 pM | Potent cytotoxicity against HER2-positive cells. | |
| Cleavable | Trastuzumab-β-galactosidase-MMAE | SK-BR-3 (HER2+) | HER2 | 8.8 pM | Novel cleavable linker showed higher potency than the Val-Cit linker. | |
| Non-Cleavable | Trastuzumab emtansine (T-DM1) | SK-BR-3 (HER2+) | HER2 | 33 pM | Lower in vitro potency compared to the cleavable linker ADCs in this study. | |
| Cleavable | Sulfatase-linker-MMAE | HER2+ cells | HER2 | 61 - 111 pM | Exhibited higher cytotoxicity compared to the non-cleavable ADC. | |
| Non-Cleavable | Non-cleavable-MMAE | HER2+ cells | HER2 | 609 pM | Lower in vitro potency in this comparative study. |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicity.
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value | Key Findings | Reference |
| Cleavable | Val-Cit-PABC-MMAE ADC | Rat | % Payload Loss (7 days) | 20% | Demonstrates some level of payload release in rat plasma over time. | |
| Cleavable | Val-Cit linker conjugates | Mouse | Time to Hydrolysis | Within 1 hour | Shows rapid hydrolysis in mouse plasma, highlighting species-specific differences. | |
| Cleavable | Sulfatase-cleavable linker conjugate | Mouse | Stability Duration | > 7 days | Demonstrates high plasma stability in mice compared to peptide-based linkers. | |
| Non-Cleavable | Amino-PEG6-C2-MMAD conjugate | Mouse | Stability Duration | Stable over 4.5 days | Remained stable across most tested conjugation sites. |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in vivo.
| Linker Type | ADC Construct | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Cleavable | Trastuzumab-β-galactosidase-MMAE | Xenograft Mouse Model | 1 mg/kg (single dose) | 57-58% reduction in tumor volume | Showed significant tumor growth inhibition. | |
| Non-Cleavable | Trastuzumab emtansine (T-DM1) | Xenograft Mouse Model | 1 mg/kg (single dose) | Not statistically significant | Less effective at the same dose in this head-to-head comparison. | |
| Cleavable | Anti-CD22-Val-Cit-PBD-ADC | Human Lymphoma Xenograft | Multiple doses | Similar activity to the disulfide-linked ADC. | Demonstrated efficacy in a lymphoma model. | |
| Cleavable | Novel Disulfide-linked anti-CD22-DM1-ADC | Human Lymphoma Xenograft | 3 mg/kg (single dose) | Induced tumor regression | Showed potent anti-tumor activity. |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Add the diluted solutions to the appropriate wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line labeled with a fluorescent marker (e.g., GFP)
-
ADC and control ADC (e.g., with a non-cleavable linker)
-
96-well plates
-
High-content imaging system or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours to allow for the bystander effect to occur.
-
Imaging and Analysis: Use a high-content imaging system or flow cytometer to specifically quantify the viability of the fluorescently labeled antigen-negative cell population.
-
Data Analysis: A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line (antigen-positive)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups and administer the treatments (e.g., intravenously) at specified doses and schedules.
-
Efficacy Evaluation: Monitor tumor volume by caliper measurements at regular intervals. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume versus time for each treatment group and calculate the tumor growth inhibition (TGI).
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in the design of an antibody-drug conjugate, with each strategy offering a distinct set of advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, which is particularly relevant for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a potential for off-target toxicity.
Conversely, non-cleavable linkers generally exhibit superior plasma stability, leading to a wider therapeutic window and a more favorable safety profile. The trade-off is a lack of a bystander effect and a complete dependence on lysosomal degradation for payload release.
Ultimately, the optimal linker choice is not universal and depends on a multitude of factors, including the target antigen, its level and homogeneity of expression, the tumor microenvironment, and the physicochemical properties of the payload. A thorough and head-to-head evaluation using robust and standardized experimental protocols is paramount to selecting the most promising linker strategy for a given therapeutic candidate.
References
Validating Payload Release from Mal-PEG4-VC-PAB-DMEA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient release of a cytotoxic payload from an antibody-drug conjugate (ADC) is paramount to its therapeutic success. The Mal-PEG4-VC-PAB-DMEA linker is a key component in many ADCs, designed for controlled, intracellular drug delivery. This guide provides an objective comparison of its performance against other common linker technologies, supported by experimental data and detailed protocols for validation.
The this compound linker system is engineered for stability in systemic circulation and selective cleavage within the target cell. This is primarily achieved through the valine-citrulline (VC) dipeptide, which is a substrate for lysosomal proteases like cathepsin B, an enzyme often upregulated in tumor cells.[1][2][3] Upon enzymatic cleavage of the VC linker, a self-immolative p-aminobenzyl carbamate (PAB) spacer releases the dimethylaminoethylamine (DMEA) payload.[4][5]
Comparative Analysis of ADC Linker Technologies
The choice of linker significantly impacts an ADC's efficacy, safety, and pharmacokinetic profile. The following tables provide a comparative overview of the this compound linker and other common linker types.
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release Profile | Bystander Effect | Key Advantages | Key Disadvantages |
| This compound | Enzymatic (Cathepsin B) | High in human plasma | Rapid intracellular release | Yes | Well-established, efficient intracellular release. | Potential for off-target toxicity if prematurely cleaved; species-dependent stability (less stable in rodents). |
| Hydrazone | pH-sensitive (Acidic) | Variable; newer versions more stable | Release in acidic endosomes/lysosomes | Yes | Targets acidic tumor microenvironment. | Historically prone to instability, leading to premature drug release. |
| Disulfide | Reductive (Glutathione) | Moderate to high (sterically hindered) | Release in the reducing environment of the cytoplasm | Yes | Exploits differential glutathione concentrations. | Potential for instability in circulation. |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of the antibody | Very High | Slow release of payload-linker-amino acid complex | Limited | High stability, lower off-target toxicity. | Released metabolite is less membrane-permeable, limiting the bystander effect. |
Quantitative Comparison of Linker Stability
Plasma stability is a critical parameter for any ADC linker, as it directly correlates with the potential for off-target toxicity. The following table summarizes representative plasma stability data for different cleavable linkers.
| Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life) | Reference |
| Val-Cit (VC) | Trastuzumab-vc-MMAE | Human | > 7 days | |
| Val-Cit (VC) | Not Specified | Mouse | ~ 2 days | |
| Glutamic acid-valine-citrulline (EVCit) | Not Specified | Mouse | ~ 12 days | |
| Hydrazone (Silyl ether-based) | Not Specified | Human | > 7 days | |
| Disulfide | Not Specified | Human | Moderate to High |
Experimental Protocols
Robust and reproducible experimental protocols are essential for validating the performance of an ADC linker.
In Vitro Cathepsin B-Mediated Cleavage Assay
This assay quantifies the rate and extent of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC construct (e.g., Antibody-Mal-PEG4-VC-PAB-DMEA)
-
Purified human cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ADC and dilute it to the desired final concentration in the Assay Buffer. Activate the cathepsin B according to the manufacturer's instructions.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated cathepsin B solution to initiate the cleavage reaction. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an excess of cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released DMEA payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Intracellular Payload Release and Cytotoxicity Assay
This cell-based assay measures the ability of the ADC to internalize, release its payload, and induce cell death in target cancer cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (for control)
-
ADC construct
-
Control antibody (without payload)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Add the diluted ADC and controls to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot cell viability against ADC concentration. Calculate the half-maximal inhibitory concentration (IC50) for the ADC in both cell lines to determine its potency and specificity.
In Vitro Bystander Killing Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)
-
ADC construct
-
Control ADC (with a non-cleavable linker)
-
Cell culture medium
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC and the control ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, and use flow cytometry to distinguish and quantify the viable and apoptotic populations of both the antigen-positive and the fluorescent antigen-negative cells.
-
High-Content Imaging: Image the plate and use image analysis software to quantify the number of viable fluorescently labeled antigen-negative cells.
-
-
Data Analysis: Determine the percentage of cell death in the antigen-negative population as a function of ADC concentration to quantify the bystander effect.
Visualizing the Mechanism and Workflow
Diagrams can help clarify the complex processes involved in ADC action and validation.
Caption: Mechanism of payload release from a this compound ADC.
Caption: Experimental workflow for validating payload release from an ADC.
References
Assessing the Bystander Effect of Mal-PEG4-VC-PAB-DMEA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect—the ability of a released cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This guide provides a comprehensive framework for assessing the bystander effect of ADCs utilizing the Mal-PEG4-VC-PAB-DMEA linker system. We offer a comparative analysis against alternative linker technologies, supported by established experimental protocols and quantitative data from relevant studies.
The this compound linker is a sophisticated, cleavable system designed for controlled payload release. Its components include a maleimide group for antibody conjugation, a hydrophilic PEG4 spacer to improve solubility and pharmacokinetics, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a payload attachment site. The bystander potential of an ADC with this linker is critically dependent on the enzymatic cleavage of the VC motif within the target cell and the subsequent diffusion of the released, membrane-permeable payload into neighboring cells.
Comparative Analysis of Linker Technologies on Bystander Effect
The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect. Below is a comparison of the this compound linker with other common linker technologies.
| Linker Type | Mechanism of Cleavage & Payload Release | Bystander Effect Potential | Key Considerations |
| Valine-Citrulline (VC) Based (e.g., this compound) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) in the target cell releases the unmodified, often membrane-permeable payload.[1] | High . The released payload can efficiently diffuse across cell membranes to kill neighboring antigen-negative cells.[1][2] | Efficacy is dependent on the level of protease expression in the tumor microenvironment. The membrane permeability of the specific payload is crucial. |
| Glucuronide-Based | Cleavage by β-glucuronidase, an enzyme highly active in the tumor microenvironment. | High . Similar to VC-based linkers, it releases a membrane-permeable payload that can induce a strong bystander effect. | Dependent on high β-glucuronidase activity in the tumor. |
| Disulfide-Based | Reduction in the intracellular environment, which has a higher glutathione concentration than the bloodstream.[3] | Moderate to High . Releases a payload that can be membrane-permeable, but the stability in circulation can be a concern, potentially leading to premature payload release.[3] | Balancing stability in circulation with efficient intracellular cleavage is a key challenge. |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in the acidic environment of endosomes and lysosomes (pH 5-6). | Variable . Can mediate bystander effect, but these linkers can have lower plasma stability, leading to potential off-target toxicity. | Stability at physiological pH (7.4) is a critical parameter to optimize. |
| Non-Cleavable (e.g., Thioether) | Requires complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue. | Low to Negligible . The released payload-linker-amino acid complex is typically charged and membrane-impermeable, preventing its diffusion to adjacent cells. | Offers high plasma stability and a potentially better safety profile due to reduced off-target toxicity. Most suitable for homogeneous tumors. |
Quantitative Assessment of the Bystander Effect
The bystander effect can be quantified using various in vitro and in vivo models. The data below, from studies on ADCs with VC-MMAE linkers, illustrates the typical outcomes of such assessments.
In Vitro Co-Culture Assay Data
This assay measures the viability of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
| ADC (Target) | Antigen-Positive Cell Line (Antigen Expression) | Antigen-Negative Cell Line | Ratio (Ag+:Ag-) | ADC Concentration | % Viability of Antigen-Negative Cells | Reference |
| Trastuzumab-vc-MMAE (HER2) | N87 (High) | GFP-MCF7 (Low) | 9:1 | 100 nM | Decreased significantly over time | |
| Trastuzumab-vc-MMAE (HER2) | SKBR3 (High) | GFP-MCF7 (Low) | 1:1 | 500 nM | ~68% (vs. ~93% in control) | |
| Trastuzumab-vc-MMAE (HER2) | BT474 (High) | GFP-MCF7 (Low) | 1:1 | 500 nM | ~83% (vs. ~100% in control) | |
| Brentuximab Vedotin (CD30) | Karpas 299 (CD30+) | L-540cy (CD30-) | 1:1 | 1 µg/mL | ~25% (vs. ~100% in control) |
Experimental Protocols
In Vitro Co-culture Bystander Assay
This method directly evaluates the killing of antigen-negative cells by the ADC-treated antigen-positive cells in a mixed culture.
a. Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.
-
Select an antigen-negative (Ag-) cell line that does not express the target antigen but is sensitive to the free payload.
-
To distinguish between the two cell populations, label one cell line with a fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or a fluorescent dye.
b. Co-culture Seeding:
-
Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1, 9:1).
-
Include monoculture controls of both Ag+ and Ag- cells.
c. ADC Treatment:
-
After cell adherence (typically 24 hours), treat the cells with a serial dilution of the this compound ADC.
-
Include an isotype control ADC and a non-cleavable linker ADC as negative controls.
-
The concentration range should be chosen such that the ADC has minimal direct cytotoxic effect on the Ag- cells in monoculture.
d. Incubation and Analysis:
-
Incubate the plates for a period of 72 to 120 hours.
-
Analyze the viability of the fluorescently labeled Ag- cell population using flow cytometry or high-content imaging.
-
The reduction in the viability of Ag- cells in co-culture compared to monoculture indicates the bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
a. Generation of Conditioned Medium:
-
Seed the Ag+ cells in a larger format vessel (e.g., 6-well plate or T-25 flask).
-
Treat the cells with a high concentration of the this compound ADC (e.g., 10x IC50) for 48-72 hours.
-
Collect the supernatant (conditioned medium) and filter it through a 0.22 µm sterile filter to remove cells and debris.
b. Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate.
-
After adherence, replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
Include controls where Ag- cells are treated with fresh medium, medium from untreated Ag+ cells, and fresh medium containing the free payload.
c. Incubation and Analysis:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard assay such as MTT, MTS, or a luminescence-based ATP assay.
-
A decrease in viability of the Ag- cells treated with conditioned medium from ADC-treated Ag+ cells demonstrates the bystander effect.
Visualizations
Caption: Signaling pathway of the ADC bystander effect.
References
A Head-to-Head Comparison of ADC Linkers: An In Vivo Efficacy Guide
The linker is a pivotal component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index—the balance between efficacy and toxicity.[1][2] For researchers and drug development professionals, selecting the appropriate linker is a critical decision in designing a safe and effective ADC.[2]
This guide provides an objective comparison of the in vivo performance of different ADC linker technologies, supported by experimental data. We will delve into the two primary classes of linkers—cleavable and non-cleavable—and their impact on anti-tumor activity.
Mechanisms of Action: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between linker types lies in their payload release strategy.[3]
-
Cleavable Linkers are engineered to be stable in the bloodstream but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[1] Common cleavage mechanisms include enzymes (e.g., cathepsins acting on valine-citrulline linkers), lower pH (e.g., hydrazone linkers), or a higher concentration of reducing agents like glutathione (e.g., disulfide linkers). A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload diffuses out of the target cell to kill adjacent, antigen-negative tumor cells.
-
Non-Cleavable Linkers , such as those based on a stable thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This process results in the payload being attached to the linker and a single amino acid residue. This mechanism generally leads to higher stability in circulation and a reduced risk of off-target toxicity. However, the released payload complex is often charged and less membrane-permeable, which can limit the bystander effect.
Comparative In Vivo Efficacy Data
The choice of linker chemistry directly impacts the stability, toxicity, and overall anti-tumor efficacy of an ADC. The following table summarizes quantitative data from various preclinical studies that compare the in vivo performance of ADCs with different linkers.
| ADC Target & Payload | Linker Type | Cancer Model (Xenograft) | Key In Vivo Efficacy Results | Reference |
| Anti-CD22-DM1 | Disulfide (Cleavable) | Human Lymphoma | Induced tumor regression at a single 3 mg/kg dose. Showed similar activity to a maleimide-peptide linked ADC. | |
| Trastuzumab-MMAE | β-galactosidase (Cleavable) | HER2+ Xenograft | 57-58% reduction in tumor volume at a single 1 mg/kg dose. Kadcyla (non-cleavable) was not statistically significant at the same dose. | |
| Anti-EGFR-DM1 | CX Linker (Non-cleavable) | EGFR Xenograft | More active at 3 mg/kg than SMCC-DM1 ADC at 15 mg/kg . Showed a 50-fold higher therapeutic index. | |
| Trastuzumab-Exatecan | Exo-EVC (Cleavable) | NCI-N87 Gastric Cancer | Demonstrated tumor inhibition comparable to T-DXd. Showed superior linker stability and DAR retention over 7 days in rat PK studies. | |
| Anti-CD79b-MMAE | Tandem-Cleavage (Glucuronide-dipeptide) | Jeko-1 Cell Line Xenograft | Maintained efficacy against tumor models while showing dramatically improved tolerability (less myelosuppression) in rats compared to standard vedotin (vc) linker. | |
| Generic ADC | Glucuronide (Cleavable) vs. Val-Cit (Cleavable) | In vivo models | Exhibited greater efficacy in vivo compared to the Val-Cit ADC, though it was not as well tolerated. | |
| Trastuzumab-MMAE | Glutamic acid-valine-citrulline (EVCit) (Cleavable) | Breast Cancer Xenograft | Showed greater antitumor efficacy and significantly higher in vivo stability in mice compared to a standard valine-citrulline (VCit) variant. |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data indicates that there is no single "best" linker; the optimal choice depends on the payload, target antigen, and specific cancer type. While non-cleavable linkers can offer superior stability and a better toxicity profile, cleavable linkers can achieve potent anti-tumor effects, sometimes at lower doses, due to mechanisms like the bystander effect. Novel strategies, such as tandem-cleavage and modified peptide linkers (e.g., EVCit), aim to enhance plasma stability while retaining efficient, tumor-specific payload release.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers. Below are generalized protocols for key in vivo experiments.
General Protocol for In Vivo ADC Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor activity of an ADC in a xenograft mouse model.
-
Animal Model Development:
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NOD-SCID).
-
Implant human cancer cells (e.g., NCI-N87, KPL-4) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
ADC Administration:
-
Prepare the ADC, control antibody, and vehicle solutions under sterile conditions.
-
Administer the treatments to the respective groups, typically via intravenous (IV) injection. Dosing can be a single administration or a multi-dose regimen.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Conduct daily cage-side observations for any signs of toxicity or distress.
-
At the end of the study, collect terminal blood samples for pharmacokinetic (PK) analysis and tissues for pathological evaluation.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Plot mean tumor volume and body weight over time for each group.
-
Perform statistical analysis to determine the significance of the observed differences between groups.
-
Protocol for Assessing ADC Stability in Plasma
Linker stability is a critical parameter that influences both efficacy and safety. This can be assessed by measuring the concentration of intact ADC or the amount of prematurely released free payload in plasma over time.
A. ELISA-Based Quantification of Intact ADC
-
Sample Collection: Administer the ADC to the animal model (e.g., rat, mouse) and collect blood samples at various time points (e.g., 0, 1, 3, 7 days). Process the blood to obtain plasma.
-
Plate Preparation: Coat a 96-well plate with the antigen specific to the ADC's antibody.
-
Assay: Add plasma samples to the wells. The intact ADC will bind to the coated antigen. Use a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the ADC to generate a colorimetric signal.
-
Analysis: Measure the signal using a plate reader and quantify the concentration of intact ADC against a standard curve. Calculate the percentage of intact ADC remaining at each time point.
B. LC-MS/MS-Based Quantification of Free Payload
-
Sample Preparation: To the collected plasma samples, add a precipitation agent (e.g., acetonitrile) to separate proteins (including the ADC) from small molecules.
-
Extraction: Centrifuge the samples and collect the supernatant, which contains the released free payload.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to precisely quantify the concentration of the free payload.
-
Analysis: Determine the amount of prematurely released drug at each time point to assess linker instability.
References
A Head-to-Head Comparison of Mal-PEG4-VC-PAB-DMEA and Other Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to release the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective, data-driven comparison of the Mal-PEG4-VC-PAB-DMEA linker with other prominent cleavable linkers used in ADC development.
The this compound linker is a sophisticated system designed for controlled drug delivery. It comprises a maleimide (Mal) group for conjugation to antibody cysteine residues, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl carbamate (PAB) spacer that facilitates the release of the active drug.[1][2][] This guide will compare the performance of this linker system against two other major classes of cleavable linkers: disulfide linkers and hydrazone linkers.
Comparative Performance Data
The following tables summarize quantitative data on the plasma stability, enzymatic cleavage, and in vitro efficacy of ADCs constructed with different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | ADC Model | Plasma Source | Half-life (t½) / % Intact ADC Remaining | Reference(s) |
| Peptide (Val-Cit) | Mal-PEG4-VC -PAB-DMEA | Trastuzumab-MMAE | Human | High stability, >90% intact after 7 days | [4] |
| mc-VC -PAB-MMAE | Trastuzumab-Auristatin | Rat | Median aggregation of 25.3% after 6 days | ||
| mc-VC -PAB-MMAE | Anti-CD22-MMAE | Mouse | Unstable due to carboxylesterase 1c activity | ||
| Disulfide | SPDB-DM4 | Anti-CanAg-DM4 | Human | ~80% intact after 7 days | |
| SPP-DM1 | Trastuzumab-DM1 | Human | Moderate stability | ||
| Hydrazone | AcBut-G-Dox | BR96-Doxorubicin | Human | t½ ≈ 2 days |
Table 2: Cathepsin B-Mediated Cleavage of Different Peptide Linkers
| Peptide Sequence | Relative Cleavage Rate/Half-life | Notes | Reference(s) |
| Valine-Citrulline (VC) | Baseline | Benchmark for efficient cleavage. | |
| Valine-Alanine (VA) | Slower than VC | Cleaved effectively, offers lower hydrophobicity. | |
| Phenylalanine-Lysine (FK) | Faster than VC in isolated enzyme, similar in lysosomal extracts | Suggests involvement of other proteases in lysosomes. | |
| Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Slower than VC | Utilized in Enhertu. |
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Target Cell Line | IC50 | Reference(s) |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | SK-BR-3 (HER2+) | ~10 ng/mL | |
| Anti-CD30-vc-MMAE | Peptide (Val-Cit) | L540cy (CD30+) | 0.3 ng/mL | |
| Trastuzumab-SMCC-DM1 | Non-cleavable | SK-BR-3 (HER2+) | ~20 ng/mL | |
| Anti-CD22-SPDB-DM4 | Disulfide | Ramos (CD22+) | <0.1 nM | |
| BR96-Doxorubicin | Hydrazone | L2987 (LewisY+) | ~1 µg/mL |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Cleavage mechanism of this compound linker.
Caption: Experimental workflow for comparing ADC linkers.
Caption: Relationship between linker choice and ADC performance.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay (LC-MS Based)
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and/or released payload.
Materials:
-
ADC constructs with different linkers.
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Protein A or other affinity capture beads/resins.
-
Wash buffers (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer).
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0).
-
LC-MS system (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C if not analyzed promptly.
-
ADC Capture: Thaw plasma samples. Perform affinity capture of the ADC using Protein A beads.
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution: Elute the intact ADC from the beads using a low pH elution buffer. Neutralize the eluate immediately.
-
LC-MS Analysis:
-
Intact ADC: Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
Released Payload: To measure the released payload, precipitate plasma proteins from an aliquot of the incubated sample (e.g., with acetonitrile). Analyze the supernatant by LC-MS/MS to quantify the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the linker.
In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS Based)
Objective: To quantify the rate of drug release from a peptide linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with a peptide linker (e.g., this compound).
-
Recombinant Human Cathepsin B.
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Quenching Solution (e.g., 2% formic acid or a protease inhibitor cocktail).
-
HPLC or LC-MS system with a reverse-phase column.
Procedure:
-
Enzyme Activation: Activate Cathepsin B by pre-incubating it in the assay buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in a reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.
-
Time Points: Incubate the reaction at 37°C. At various time points, take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload fragments, and the fully released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage and the cleavage half-life.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic index. The this compound linker, with its cathepsin B-cleavable valine-citrulline dipeptide, generally exhibits high stability in human plasma and efficient payload release in the lysosomal environment of target cells. This makes it a robust and widely used platform for ADC development.
In comparison, disulfide linkers also offer a mechanism for intracellular drug release but may have different stability profiles depending on the steric hindrance around the disulfide bond. Hydrazone linkers, while historically important, have raised concerns about their stability in circulation, which can lead to premature drug release and off-target toxicity.
Ultimately, the optimal linker choice depends on a multifactorial analysis, including the nature of the payload, the target antigen biology, and the specific tumor microenvironment. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to enable the rational design of next-generation ADCs with improved efficacy and safety profiles.
References
Stability Showdown: Mal-PEG4-VC-PAB-DMEA in Human vs. Mouse Plasma
A Comparative Guide for Researchers and Drug Developers
The stability of the linker-payload complex is a critical determinant of both the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a comparative analysis of the stability of the Mal-PEG4-VC-PAB-DMEA linker in human versus mouse plasma, a crucial consideration for the preclinical to clinical translation of ADCs. While direct comparative stability data for this specific construct is not publicly available, extensive research on ADCs containing the core valine-citrulline (VC) linker provides a strong foundation for understanding its behavior in these two key biological matrices.
Key Findings: A Tale of Two Plasmas
The central Val-Cit (VC) motif within the this compound linker is the primary determinant of its differential stability. This dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, within the target cancer cell. However, its susceptibility to plasma enzymes differs significantly between species.
In Human Plasma: The VC linker is remarkably stable, minimizing the premature release of the cytotoxic payload into systemic circulation. This stability is a key attribute for a successful ADC, ensuring that the toxic cargo is delivered specifically to the tumor site, thereby reducing off-target toxicities. Studies on ADCs utilizing VC linkers have demonstrated minimal payload release even after extended incubation in human plasma.[1][2]
In Mouse Plasma: In stark contrast, the VC linker exhibits significant instability in mouse plasma.[1][2][3] This vulnerability is attributed to the presence of a specific carboxylesterase, Ces1c, which efficiently cleaves the linker. This premature cleavage in the bloodstream can lead to a rapid release of the payload, resulting in potential off-target toxicity and a diminished therapeutic window in mouse models. This phenomenon is a critical consideration for researchers, as it can lead to misleading results in preclinical efficacy and safety studies.
Quantitative Data Summary
Although specific data for this compound is not available, the following table summarizes representative data for an ADC containing a similar vc-MMAE linker-payload, illustrating the pronounced difference in stability between human and mouse plasma.
| Plasma Source | Time Point | Percentage of Released Payload | Reference |
| Human Plasma | 6 days | < 1% | |
| Mouse Plasma | 6 days | > 20% |
This substantial difference underscores the importance of careful interpretation of preclinical data generated in murine models for ADCs containing VC-based linkers.
Understanding the Degradation Pathway
The differential stability is rooted in the enzymatic landscape of human versus mouse plasma. The following diagram illustrates the cleavage of the VC linker, which is the primary degradation pathway in mouse plasma.
Caption: Enzymatic cleavage of the valine-citrulline linker by mouse carboxylesterase Ces1c.
Experimental Protocol: Assessing Plasma Stability
To determine the specific stability profile of this compound, a standardized in vitro plasma stability assay is recommended.
Objective: To quantify the rate of payload release from an ADC in human and mouse plasma over time.
Materials:
-
ADC conjugated with this compound
-
Human plasma (pooled, citrated)
-
Mouse plasma (e.g., from CD-1 or BALB/c mice)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in both human and mouse plasma. Prepare a control sample by diluting the ADC in PBS.
-
Time-Point Sampling: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 96 hours).
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Payload Quantification:
-
Thaw the plasma samples on ice.
-
Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the released payload by LC-MS to determine its concentration.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time for each plasma type.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
-
Determine the half-life (t½) of the ADC in each plasma type.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for the in vitro assessment of ADC stability in plasma.
Conclusion and Recommendations
The this compound linker, due to its core valine-citrulline structure, is anticipated to exhibit high stability in human plasma and significantly lower stability in mouse plasma. This disparity is a critical factor to consider during the preclinical development of ADCs. Researchers should be aware of the potential for premature payload release in murine models and its implications for efficacy and toxicity readouts.
For more predictive preclinical data, alternative strategies may be considered:
-
Use of Humanized Mouse Models: Employing mouse models that express human carboxylesterases or have a reduced expression of the problematic mouse Ces1c.
-
Alternative Linker Chemistries: For mouse-based studies, exploring linkers with improved stability in murine plasma, such as the glutamic acid-valine-citrulline (EVCit) linker, may be beneficial.
-
Cross-Species Stability Assessment: Conducting early-stage in vitro plasma stability studies across multiple species (e.g., human, monkey, rat, mouse) to better understand the translational potential of an ADC candidate.
By understanding the species-specific stability of the this compound linker, researchers can design more robust preclinical studies and make more informed decisions in the development of novel antibody-drug conjugates.
References
The Crucial Role of Linker Chemistry in Shaping the Therapeutic Window of Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in the development of Antibody-Drug Conjugates (ADCs). This window is profoundly influenced by the chemical linker that bridges the monoclonal antibody (mAb) to the potent cytotoxic payload. The linker's properties dictate the ADC's stability in circulation, the mechanism and rate of payload release, and ultimately, the balance between eradicating tumors and harming healthy tissues. This guide provides an objective comparison of the two primary classes of ADC linkers—cleavable and non-cleavable—supported by experimental data to inform the rational design of next-generation ADCs with an optimized therapeutic index.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, a distinction with significant implications for an ADC's overall performance.[1]
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside cancer cells by specific triggers.[1] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases such as cathepsin B that are overexpressed in many tumor cells.[]
-
pH-sensitive linkers: Employing acid-labile groups like hydrazones, which are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]
-
Glutathione-sensitive linkers: Utilizing disulfide bonds that are readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher than in the bloodstream.[3]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where antigen expression is varied.
Non-cleavable linkers , in contrast, are more stable and lack a specific cleavage site. The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This process liberates the payload still attached to the linker and the amino acid residue to which it was conjugated. The increased plasma stability of non-cleavable linkers can lead to a wider therapeutic window and reduced off-target toxicity. However, the released payload-linker-amino acid complex is often charged and membrane-impermeable, which generally prevents a bystander effect.
Quantitative Comparison of Linker Performance
The choice of linker technology significantly impacts the in vitro cytotoxicity, plasma stability, and in vivo efficacy and tolerability of an ADC. The following tables summarize quantitative data from various studies to facilitate a direct comparison. Note: Direct cross-study comparisons should be made with caution due to variations in experimental models, antibodies, payloads, and drug-to-antibody ratios (DAR).
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Target | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| HER2 | BT474 (HER2-positive) | Cleavable (Val-Cit) | MMAE | ~10 | |
| HER2 | BT474 (HER2-positive) | Non-cleavable (SMCC) | DM1 | ~30 | |
| CD22 | BJAB (CD22-positive) | Cleavable (Val-Cit) | MMAE | 0.5 | |
| CD22 | BJAB (CD22-positive) | Non-cleavable (SMCC) | MMAF | 1.2 |
Table 2: Plasma Stability of ADCs with Different Linker Chemistries
| Linker Type | Linker Chemistry | Species | Time Point | % Intact ADC | Reference |
| Cleavable | Val-Cit-PABC | Mouse | 7 days | ~50% | |
| Non-cleavable | SMCC | Mouse | 7 days | >80% | |
| Cleavable | SPDB | Human | 7 days | ~70% | |
| Non-cleavable | MC | Human | 7 days | >90% |
Table 3: In Vivo Efficacy and Tolerability of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| ADC Target | Xenograft Model | Linker Type | Payload | Efficacy (Tumor Growth Inhibition) | Maximum Tolerated Dose (MTD) (mg/kg) | Reference |
| CD30 | L540cy Hodgkin's Lymphoma | Cleavable (Val-Cit) | MMAE | High | 10 | |
| CD30 | L540cy Hodgkin's Lymphoma | Non-cleavable (MC) | MMAF | Moderate | 30 | |
| HER2 | NCI-N87 Gastric Cancer | Cleavable (GGFG) | DXd | High | 20 | |
| HER2 | KPL-4 Breast Cancer | Non-cleavable (SMCC) | DM1 | High | 30 |
Visualizing the Impact of Linker Chemistry
Diagrams illustrating the distinct mechanisms of action and the relationship between linker chemistry and the therapeutic window can aid in understanding these complex biological processes.
Caption: Mechanisms of action for cleavable and non-cleavable ADCs.
Caption: Impact of linker chemistry on the ADC therapeutic window.
Detailed Experimental Protocols
Accurate and reproducible assessment of ADC performance is crucial for making informed decisions during drug development. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTS or MTT assay. Add the viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Protocol:
-
Cell Preparation: Prepare a population of antigen-negative cells that express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in 96-well plates. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
As controls, seed each cell type alone in separate wells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monoculture controls with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the percent viability of the antigen-negative cells. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Protocol:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze the samples at -80°C to halt any further degradation.
-
Sample Analysis:
-
Intact ADC (Average DAR): Use affinity chromatography (e.g., Protein A) to capture the ADC from the plasma. Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload deconjugation.
-
Released Payload: Extract the free payload from the plasma samples using techniques like solid-phase extraction. Quantify the amount of released payload using a sensitive method such as LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC in plasma.
In Vivo Efficacy and Toxicity Studies (Xenograft Model)
Objective: To evaluate the anti-tumor activity and tolerability of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, isotype control ADC, and vehicle control to the respective groups via an appropriate route (typically intravenous). Dosing can be single or multiple administrations.
-
Efficacy Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week).
-
Toxicity Assessment: Monitor the animals for clinical signs of toxicity, such as weight loss, changes in behavior, and altered appearance. At the end of the study, collect blood for hematology and clinical chemistry analysis, and major organs for histopathological examination.
-
Data Analysis:
-
Efficacy: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Toxicity: The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or mortality).
-
Conclusion
The selection of linker chemistry is a pivotal decision in the design of an ADC, with profound consequences for its therapeutic window. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors, but may be more prone to premature payload release. Non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity, but at the cost of the bystander effect. A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust preclinical evaluation using the experimental approaches outlined in this guide, is essential for the successful development of safe and effective ADCs. As linker technology continues to advance, novel designs with improved stability and more specific cleavage mechanisms will further enhance the therapeutic potential of this promising class of targeted cancer therapies.
References
Evaluating the Immunogenicity of Antibody-Drug Conjugates with PEGylated Linkers: A Comparative Guide
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and safety profile. One of the key challenges in ADC development is managing their potential immunogenicity—the tendency to provoke an unwanted immune response in the patient. This guide provides a comparative evaluation of the immunogenicity of ADCs featuring polyethylene glycol (PEG) linkers versus those with non-PEGylated linkers, supported by common experimental methodologies.
The Role of PEGylated Linkers in Mitigating Immunogenicity
Polyethylene glycol (PEG) is a hydrophilic, biocompatible polymer frequently incorporated into ADC linkers to enhance their pharmaceutical properties.[1][][3] The primary rationale for using PEGylated linkers is to improve an ADC's solubility and stability, prolong its circulation half-life, and, crucially, reduce its immunogenicity.[1][]
PEGylation is thought to reduce immunogenicity through several mechanisms:
-
Shielding Effect : The flexible PEG chain forms a hydrophilic cloud or "hydration shell" around the ADC. This shield can mask potentially immunogenic epitopes on the antibody or the linker-payload, preventing their recognition by the immune system.
-
Reduced Aggregation : Hydrophobic payloads can increase the propensity of ADCs to aggregate. These aggregates are often more immunogenic than monomeric proteins. By increasing the overall hydrophilicity of the ADC, PEG linkers help prevent aggregation.
-
Improved Pharmacokinetics : PEG linkers can prolong the circulation time of the ADC. This can lead to a more sustained exposure of the tumor to the therapeutic agent.
Comparative Analysis: PEGylated vs. Non-PEGylated Linkers
While PEGylation is a promising strategy, the choice of linker is highly dependent on the specific antibody, payload, and desired therapeutic outcome. Non-PEGylated linkers, such as those based on peptides or other chemical moieties, are also widely used and have their own set of characteristics.
| Feature | ADCs with PEGylated Linkers | ADCs with Non-PEGylated Linkers | Rationale & Considerations |
| Predicted Immunogenicity | Generally Lower | Potentially Higher | PEG chains can mask immunogenic epitopes and reduce aggregation, a key trigger for immune responses. However, anti-PEG antibodies can exist in some individuals, which could lead to an immune response against the linker itself. |
| Solubility & Aggregation | High Solubility, Low Aggregation | Variable; Can be lower with hydrophobic payloads | The hydrophilic nature of PEG enhances the solubility of the entire ADC construct, which is particularly beneficial for highly hydrophobic drug payloads. |
| Pharmacokinetics (PK) | Generally longer circulation half-life | Variable; Often shorter half-life | The "hydration shell" formed by PEG increases the hydrodynamic radius of the ADC, reducing renal clearance and extending its time in circulation. |
| Structural Heterogeneity | Can be higher with polydisperse PEG | Generally more defined | The use of monodisperse PEG linkers is crucial for ensuring batch-to-batch consistency and a uniform drug-to-antibody ratio (DAR), which can impact immunogenicity. |
| Payload Delivery | Efficient | Efficient | The primary function of both linker types is to stably connect the payload to the antibody and release it at the target site. |
Experimental Protocols for Immunogenicity Assessment
A systematic, tiered approach is the industry standard for evaluating the immunogenicity of ADCs. This involves a series of assays to detect, confirm, and characterize anti-drug antibodies (ADAs).
Tiered Approach to ADA Testing
-
Screening Assay : The initial step is to screen patient samples for the presence of binding ADAs using a sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA). The assay should be designed to detect antibodies against all domains of the ADC.
-
Confirmatory Assay : Samples that test positive in the screening assay are then subjected to a confirmatory assay. This typically involves spiking the sample with an excess of the ADC drug. A significant reduction in the signal confirms the specificity of the antibodies.
-
Characterization Assays : Confirmed positive samples undergo further characterization:
-
Titer Determination : Quantifies the amount of ADAs present in the sample.
-
Neutralizing Antibody (NAb) Assay : A cell-based or ligand-binding assay to determine if the ADAs inhibit the biological activity of the ADC.
-
Domain Specificity Assay : This is crucial for ADCs. Competitive binding assays are used to determine which part of the ADC (the antibody, the linker, or the payload) the ADAs are targeting.
-
| Assay | Purpose | Common Methodologies |
| ADA Screening | To detect the presence of any anti-drug antibodies in patient samples. | Bridging ELISA, Electrochemiluminescence (ECL) |
| ADA Confirmation | To confirm the specificity of the detected antibodies to the ADC. | Competitive binding immunoassay |
| Neutralizing Antibody (NAb) Assay | To determine if the ADAs block the function of the ADC. | Cell-based cytotoxicity assays, Target binding assays |
| ADA Domain Specificity | To identify the specific component of the ADC that is immunogenic. | Competitive ligand-binding assays using ADC fragments (e.g., unconjugated antibody, linker-payload) |
Visualizing Key Concepts and Workflows
To better illustrate the principles and processes involved in evaluating ADC immunogenicity, the following diagrams have been generated.
Caption: Mechanism of PEG Shielding to Reduce Immunogenicity.
Caption: Tiered Workflow for ADC Immunogenicity Testing.
References
The Critical Role of Linkers in Antibody-Drug Conjugate Homogeneity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design and synthesis of homogeneous antibody-drug conjugates (ADCs) is a paramount objective. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and safety profile. This guide provides a comparative analysis of ADC homogeneity achieved with different linker technologies, supported by experimental data and detailed methodologies, to inform rational ADC design and development.
The heterogeneity of ADCs, particularly in the drug-to-antibody ratio (DAR), can lead to a product with inconsistent pharmacokinetic properties and a narrow therapeutic window.[1][2] First-generation ADCs, often produced through stochastic conjugation to lysine or cysteine residues, resulted in heterogeneous mixtures with variable numbers of payloads per antibody.[3][4] This heterogeneity can impact the stability, efficacy, and safety of the ADC.[1] Consequently, the field has progressively moved towards site-specific conjugation methods to produce more homogeneous ADCs with a defined DAR.
Comparative Analysis of ADC Homogeneity with Different Linker and Conjugation Strategies
The choice of linker and the method of conjugation are intrinsically linked and together dictate the homogeneity of the final ADC product. Modern strategies are increasingly focused on achieving a uniform DAR, which is a critical quality attribute (CQA) for ADCs.
Data Summary
The following tables summarize quantitative data comparing the homogeneity of ADCs prepared using different linker and conjugation technologies.
Table 1: Comparison of ADC Homogeneity by Conjugation Method
| Conjugation Method | Linker Type | Average DAR | DAR Distribution | Aggregation (%) | Reference |
| Stochastic Conjugation | |||||
| Lysine-based | Non-cleavable (e.g., SMCC) | ~3.5 | Broad (DAR 0-8) | Variable, can be high | |
| Cysteine-based (reduced interchain disulfides) | Cleavable (e.g., maleimide-based) | ~3-4 | Mixture of DAR0, 2, 4, 6, 8 | Generally <5% | |
| Site-Specific Conjugation | |||||
| Engineered Cysteines (THIOMAB) | Non-cleavable | ~2 or 4 (controlled) | Highly homogeneous | Low | |
| Enzymatic (e.g., Glycoengineering) | Cleavable or Non-cleavable | 2 (defined) | Highly homogeneous | Low | |
| Unnatural Amino Acids | Cleavable or Non-cleavable | 1 or 2 (defined) | Highly homogeneous | Low |
Table 2: Impact of Linker Properties on ADC Characteristics
| Linker Property | Example Linker | Impact on Homogeneity | Impact on Aggregation | Key Considerations | Reference |
| Cleavable | Valine-Citrulline | Primarily dependent on conjugation method | Can increase with hydrophobic payloads | Susceptible to premature cleavage | |
| Non-cleavable | Thioether (e.g., from SMCC) | Primarily dependent on conjugation method | Generally lower than cleavable counterparts | Requires lysosomal degradation for payload release | |
| Hydrophilic (e.g., PEG) | PEGylated linkers | Can improve homogeneity by reducing aggregation | Reduces aggregation caused by hydrophobic payloads | Can alter pharmacokinetics |
Experimental Protocols
Reproducible and accurate assessment of ADC homogeneity is critical. The following are detailed methodologies for key experiments cited in the analysis.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR distribution of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Calculate the relative peak area of each species (e.g., DAR0, DAR2, DAR4) to determine the DAR distribution.
-
The weighted average DAR is calculated from the percentage of the peak area and the corresponding drug load number.
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the most common method for quantifying aggregates in ADC samples. Aggregation is a critical quality attribute as it can affect efficacy and immunogenicity.
Objective: To quantify the percentage of aggregates in an ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase: Phosphate-buffered saline (PBS) or other suitable aqueous buffer. For more hydrophobic ADCs, an organic modifier like isopropanol may be needed to reduce nonspecific interactions.
-
HPLC or UHPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the separation under isocratic flow conditions.
-
Monitor the elution profile at 280 nm.
-
The peak corresponding to the monomeric ADC is the main peak, while earlier eluting peaks represent aggregates.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
Visualizing ADC Heterogeneity and Linker Impact
Diagrams can effectively illustrate the complex relationships between conjugation strategy, linker type, and ADC homogeneity.
Caption: Experimental workflow for ADC generation and analysis.
Caption: Comparison of stochastic and site-specific conjugation methods.
Caption: Impact of linker properties on ADC characteristics and therapeutic outcome.
Conclusion
The homogeneity of an antibody-drug conjugate is a critical determinant of its clinical success. The evolution from stochastic to site-specific conjugation methods, coupled with rational linker design, has enabled the production of more homogeneous ADCs with defined drug-to-antibody ratios. This enhanced control over ADC composition leads to improved pharmacokinetics, a wider therapeutic index, and ultimately, safer and more effective cancer therapies. The careful selection of linker technology and conjugation strategy, guided by robust analytical characterization, is therefore essential in the development of next-generation ADCs.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG4-VC-PAB-DMEA
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of the ADC linker, Mal-PEG4-VC-PAB-DMEA.
This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] While the linker itself is a chemical compound, it is critical to handle it with the utmost care, as it is designed to be conjugated with highly potent cytotoxic agents.[4][5] Therefore, all handling and disposal procedures should align with protocols for cytotoxic materials to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense when handling potentially hazardous materials is appropriate personal protective equipment. A comprehensive PPE strategy is non-negotiable and should be strictly adhered to at all times.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves is recommended. Gloves should be compliant with ASTM D6978 (chemotherapy-tested). Change gloves frequently, especially if contamination is suspected. |
| Body Protection | Gown/Lab Coat | A disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn. |
| Eye and Face Protection | Safety Glasses/Goggles and Face Shield | Use chemical splash goggles. A full-face shield is recommended when there is a risk of splashing. |
| Respiratory Protection | Mask/Respirator | A surgical mask should be worn to prevent inhalation of airborne particles. For tasks with a higher risk of aerosol generation, such as cleaning spills, an N95 respirator may be necessary. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside of the designated handling area. |
Operational Plan for Handling
A clear and systematic operational plan is crucial for minimizing the risk of exposure and contamination.
1. Preparation and Designated Area:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for potential airborne particles.
-
Ensure that a spill kit specifically designed for cytotoxic agents is readily accessible.
-
The work surface should be covered with a disposable, absorbent liner to contain any potential spills.
2. Reconstitution and Aliquoting:
-
When reconstituting the lyophilized powder or preparing solutions, do so carefully to avoid generating aerosols.
-
Use a closed system transfer device (CSTD) if available to minimize the risk of exposure.
-
Clearly label all vials and tubes with the compound name, concentration, and date.
3. Conjugation Reaction:
-
The conjugation of the linker to an antibody and a cytotoxic payload should be performed in a controlled environment by trained personnel.
-
All equipment used in the conjugation process should be decontaminated after use.
4. Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.
-
Wearing the appropriate PPE, use the cytotoxic spill kit to contain and clean up the spill according to the kit's instructions.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated, including unused product, empty vials, contaminated PPE, and cleaning materials, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Disposal Method: Cytotoxic waste should be handled and disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this material in the regular trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
